HO-Peg24-CH2cooh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H100O27 |
|---|---|
Molecular Weight |
1133.3 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C50H100O27/c51-1-2-54-3-4-55-5-6-56-7-8-57-9-10-58-11-12-59-13-14-60-15-16-61-17-18-62-19-20-63-21-22-64-23-24-65-25-26-66-27-28-67-29-30-68-31-32-69-33-34-70-35-36-71-37-38-72-39-40-73-41-42-74-43-44-75-45-46-76-47-48-77-49-50(52)53/h51H,1-49H2,(H,52,53) |
InChI Key |
IHDURQPPYOFBAW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HO-PEG24-CH2COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HO-PEG24-CH2COOH. It details its physicochemical properties, outlines its primary applications in bioconjugation and drug delivery, and provides detailed experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics and bioconjugates.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a 24-unit PEG chain. This structure imparts both hydrophilicity and reactive functionality, making it a versatile tool in bioconjugation.
Physicochemical Data
The following table summarizes the key physicochemical properties of two commonly referenced variants of this PEG linker. It is crucial for researchers to verify the specific properties of the product from their chosen supplier.
| Property | Value (Variant 1) | Value (Variant 2) | Source(s) |
| Full Chemical Name | Hydroxy-PEG24-Acetic acid | 2-(2-(...-(2-hydroxyethoxy)ethoxy)...)acetic acid | [1] |
| Synonyms | Hydroxy-PEG24-Acid | HO-PEG24-Propionic acid | [1][2] |
| Molecular Formula | C50H100O27 | C51H102O27 | [1][3] |
| Molecular Weight | 1133.25 g/mol | 1147.34 g/mol | |
| Appearance | White Solid | - | - |
| Purity | ≥95% | - | |
| Storage Conditions | Store at -5°C, keep in dry and avoid sunlight. | - |
Applications in Bioconjugation and Drug Delivery
The bifunctional nature of this compound makes it an ideal linker for covalently attaching molecules. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds, while the hydroxyl group can be further functionalized or used as an attachment point for other molecules.
Key applications include:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis : This molecule is widely used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. The PEG linker component can enhance the solubility and cell permeability of the PROTAC.
-
Antibody-Drug Conjugate (ADC) Development : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. This compound can serve as a hydrophilic spacer between the antibody and the drug, improving the pharmacokinetic profile of the conjugate.
-
Nanoparticle Functionalization : The linker can be used to modify the surface of nanoparticles, improving their biocompatibility and allowing for the attachment of targeting ligands for targeted drug delivery.
-
Protein and Peptide Modification : Covalent attachment of this PEG linker to proteins or peptides can increase their solubility, stability, and in vivo circulation half-life.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established chemical principles and may require optimization for specific applications.
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol describes the coupling of the carboxylic acid terminus of this compound to an amine-containing molecule, a common step in the synthesis of PROTACs.
Materials:
-
This compound
-
Amine-containing molecule (e.g., an E3 ligase ligand with a primary amine)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Quenching solution: Saturated aqueous sodium bicarbonate
-
Washing solution: Brine
-
Drying agent: Anhydrous sodium sulfate
-
Purification: Flash column chromatography or preparative HPLC
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid : Add the coupling agent(s) (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Coupling : To the activated linker solution, add the amine-containing molecule (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up : Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired conjugate.
Protocol 2: Esterification of the Hydroxyl Terminus
This protocol outlines a general procedure for the esterification of the terminal hydroxyl group of this compound with a carboxylic acid-containing molecule.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Coupling agent: DCC (N,N'-Dicyclohexylcarbodiimide)
-
Catalyst: DMAP (4-Dimethylaminopyridine)
-
Anhydrous solvent: Dichloromethane (DCM)
-
Filtration agent: Celite
-
Washing solutions: 5% aqueous HCl, saturated aqueous sodium bicarbonate, brine
-
Drying agent: Anhydrous magnesium sulfate
-
Purification: Flash column chromatography
Procedure:
-
Reaction Setup : In a dry flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.2 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling Reaction : Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
-
Extraction and Washing : Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification : Purify the resulting crude ester by flash column chromatography.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the application of this compound.
References
A Technical Guide to HO-Peg24-CH2cooh for Drug Development Professionals
For researchers and scientists at the forefront of novel therapeutic development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate chemical linkers is a critical determinant of success. This guide provides an in-depth overview of the commercially available bifunctional linker, HO-Peg24-CH2cooh, and its variants. It is designed to be a technical resource for professionals in drug development, offering a survey of commercial suppliers, key technical data, and a generalized experimental workflow for its application.
Introduction to this compound
This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at opposing ends of a 24-unit polyethylene glycol (PEG) chain. This structure provides a versatile scaffold for covalently linking two different molecules. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in drug design.
A common variant, HO-PEG24-CH2CH2COOH, features an additional ethylene group, which can influence the linker's spatial conformation and reactivity. The choice between these linkers depends on the specific steric and electronic requirements of the molecules to be conjugated.
The primary application of these linkers is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The this compound linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.
Commercial Suppliers and Technical Specifications
The following tables summarize the technical data for this compound and HO-PEG24-CH2CH2COOH available from various commercial suppliers. This information is crucial for selecting the appropriate reagent based on purity, molecular weight, and storage requirements.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedChemExpress | This compound | C50H100O27 | 1133.31 | Not Specified | Please store the product under the recommended conditions in the Certificate of Analysis.[1] |
| CP Lab Safety | High Purity PEG Reagent, this compound | C50H100O27 | 1133.25 | ≥ 95% | -18°C for long term storage.[2] |
| PurePEG | Hydroxy-PEG-Acetic acid this compound | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Commercial Suppliers of HO-PEG24-CH2CH2COOH
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedChemExpress | HO-PEG24-CH2CH2COOH | Not Specified | Not Specified | Not Specified | Room temperature in continental US; may vary elsewhere. Please store the product under the recommended conditions in the Certificate of Analysis.[3] |
| CP Lab Safety | High Purity PEG Reagent, HO-PEG24-CH2CH2COOH | C51H102O27 | 1147.34 | ≥ 95% | -18°C for long term storage.[4] |
| PurePEG | HO-PEG24-CH2CH2COOH | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Workflow and Methodologies
While specific, detailed experimental protocols are proprietary to individual research groups and companies, a general workflow for the utilization of this compound in the synthesis of a PROTAC can be outlined. This typically involves standard bioconjugation techniques.
General Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow from sourcing the linker to its experimental use, emphasizing quality control.
Caption: Procurement and Quality Control Workflow for Chemical Linkers.
General PROTAC Synthesis Workflow
The following diagram outlines the key steps in synthesizing a PROTAC using a heterobifunctional PEG linker. This process typically involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the linker.
Caption: General workflow for the synthesis of a PROTAC using a PEG linker.
Signaling Pathway Context
The synthesized PROTAC, incorporating the this compound linker, functions by hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome system.
Conclusion
This compound and its variants are valuable tools in the development of novel therapeutics, particularly PROTACs. The information provided in this guide serves as a starting point for researchers and drug development professionals to source and utilize these linkers effectively. Careful consideration of the technical specifications from various suppliers and adherence to a robust experimental workflow are essential for the successful synthesis and application of these important molecules.
References
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their profound impact on the overall efficacy and drug-like properties of PROTACs. This in-depth technical guide elucidates the multifaceted mechanism of action of PEG linkers in PROTACs, providing a comprehensive overview of their structure-activity relationships, quantitative effects on performance, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Principles of PEG Linkers in PROTACs
The linker in a PROTAC is not a mere spacer but a critical determinant of its biological activity.[2] The length, composition, and flexibility of the linker profoundly influence several key parameters that govern PROTAC efficacy.[3] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous in PROTAC design.[4]
1.1. Enhancing Solubility and Physicochemical Properties: PROTACs are often large molecules that fall outside the typical "rule-of-five" space for oral bioavailability, frequently suffering from poor solubility.[] The hydrophilic nature of the ether oxygens in the PEG backbone significantly improves the aqueous solubility of PROTACs, which is crucial for their handling, formulation, and ultimately their pharmacokinetic profile.
1.2. Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be beneficial. PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake; therefore, the optimal number of PEG units must be empirically determined.
1.3. Facilitating Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving an optimal orientation of the two proteins within this complex to allow for efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, preventing the formation of a productive complex, while a linker that is too long might lead to unproductive binding modes and a decrease in efficacy due to a high entropic penalty upon binding.
Quantitative Impact of PEG Linkers on PROTAC Performance
The effect of PEG linker length on PROTAC efficacy is a critical parameter that is typically optimized during the lead optimization phase of drug discovery. The degradation efficiency of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | ERα | VHL | >100 | <50 |
| PROTAC 2 | 16 | ERα | VHL | ~25 | >90 |
| PROTAC 3 | 19 | ERα | VHL | ~50 | ~80 |
| PROTAC 4 | 21 | ERα | VHL | >100 | <60 |
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Number of PEG Units | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | < 4 | BTK | CRBN | >1000 | Not reported |
| BTK Degrader 2 | ≥ 4 | BTK | CRBN | <100 | >80 |
Table 3: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |
| Example 1 | Alkyl C8 | 5.2 | 120 | 2 | 8 |
| Example 2 | PEG3 | 4.5 | 145 | 2 | 11 |
| Example 3 | PEG6 | 3.8 | 170 | 2 | 14 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PROTACs with PEG linkers.
3.1. PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the image using a digital imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
3.2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to characterize the formation of the PROTAC-induced ternary complex.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a suitable binding model to determine the binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the POI in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
The cooperativity (α) can be calculated by comparing the binary and ternary binding affinities.
-
3.3. Cell Viability Assay (MTT Assay)
This protocol details a colorimetric assay to assess the effect of PROTAC treatment on cell viability.
Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in culture medium.
-
Add the diluted PROTAC to the wells, including a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value.
-
Mandatory Visualizations
4.1. Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
4.2. Experimental Workflow
Caption: General workflow for a Western Blot experiment.
4.3. Logical Relationship Diagram
References
The Art of Stealth: A Technical Guide to Polyethylene Glycol in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has revolutionized the field of drug delivery. Its ability to be covalently attached to therapeutic molecules and delivery systems—a process known as PEGylation—imparts a "stealth" characteristic, enabling drugs to evade the body's natural defense mechanisms and improve their therapeutic index. This in-depth technical guide explores the core principles of PEGylation, its profound impact on drug pharmacokinetics and pharmacodynamics, and provides detailed experimental protocols for its application and characterization.
Core Principles of PEGylation
PEGylation is the process of covalently attaching one or more PEG chains to a molecule, such as a protein, peptide, or small molecule drug, or to the surface of a drug delivery vehicle like a liposome or nanoparticle. This modification leverages the unique physicochemical properties of PEG to enhance the therapeutic properties of the conjugated substance.
Key Properties of Polyethylene Glycol:
-
Biocompatibility: PEG is non-toxic and non-immunogenic, making it safe for in vivo applications.
-
Hydrophilicity: The high affinity of PEG for water molecules creates a hydration shell around the conjugated drug or carrier.
-
Flexibility: The PEG chain is highly flexible and dynamic, creating a large hydrodynamic radius.
The primary advantages of PEGylation in drug delivery stem from these properties and include:
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a significantly longer time in circulation.
-
Reduced Immunogenicity and Antigenicity: The PEG chain can mask epitopes on the surface of proteins and other therapeutic agents, reducing their recognition by the immune system.
-
Enhanced Stability: The hydration shell provided by PEG protects drugs from enzymatic degradation.
-
Improved Solubility: PEGylation can increase the solubility of hydrophobic drugs.
Impact on Pharmacokinetics and Pharmacodynamics
The conjugation of PEG to a therapeutic agent or its carrier system profoundly alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Pharmacokinetics: The "Stealth" Effect in Action
PEGylation's most significant impact is on the pharmacokinetic properties of a drug, primarily by extending its circulation time and altering its distribution. This "stealth" effect is achieved by reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).
Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic Agent | Delivery System | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |
| rhTIMP-1 | Protein | Elimination Half-life (h) | 1.1 | 28 | 25.5 | |
| Proticles | Nanoparticles | Blood Concentration (%ID/g at 1h p.i.) | 0.06 ± 0.01 | 0.23 ± 0.01 | 3.8 | |
| Solid Lipid Nanoparticles | Nanoparticles | Plasma Concentration (%ID at 30 min) | 71.30 ± 9.36 | 42.56 ± 9.69 | 0.6 (after 2nd dose) |
Note: The decrease in plasma concentration for PEGylated solid lipid nanoparticles after the second dose is attributed to the accelerated blood clearance (ABC) phenomenon, a potential challenge with some PEGylated formulations.
Pharmacodynamics: A Balancing Act
While PEGylation significantly enhances pharmacokinetics, it can sometimes have a nuanced effect on pharmacodynamics. The steric hindrance imposed by the PEG chain can occasionally lead to a decrease in the binding affinity of a drug to its target receptor. However, this potential reduction in potency is often more than compensated for by the extended circulation time and increased drug accumulation at the target site.
Table 2: Effect of PEGylation on Receptor Binding Affinity
| Molecule | PEG Size (kDa) | Parameter | Non-PEGylated | PEGylated | Fold Change in Affinity | Reference |
| Anti-p185(HER-2) scFv | 20 | Apparent Affinity (KD) | Not specified | Not specified | ~5-fold decrease | |
| TNYL-RAW peptide | 40 | Binding Affinity to EphB4 | High | High (retained) | No significant change |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the PEGylation of therapeutic agents and their characterization.
Protocol for N-Terminal Protein PEGylation
This protocol describes a common method for the site-specific PEGylation of a protein at its N-terminal α-amino group using a PEG-aldehyde reagent via reductive amination.
Materials:
-
Protein of interest
-
mPEG-Aldehyde (methoxy polyethylene glycol aldehyde)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Solution: (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Dissolve the mPEG-Aldehyde in the reaction buffer to the desired concentration. A 5- to 20-fold molar excess of PEG to protein is a common starting point.
-
Reaction Initiation: Add the mPEG-Aldehyde solution to the protein solution.
-
Reductant Addition: Add a 20- to 50-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Incubate the reaction at 4°C with gentle stirring for 12-24 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.
-
Purification: Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate chromatography technique.
Caption: General workflow for protein PEGylation and characterization.
Protocol for In Vitro Drug Release from PEGylated Nanoparticles
This protocol describes a dialysis-based method for assessing the in vitro release of a drug from PEGylated nanoparticles.
Materials:
-
Drug-loaded PEGylated nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release Medium: e.g., Phosphate-buffered saline (PBS), pH 7.4, often containing a surfactant like Tween 80 to ensure sink conditions.
-
Thermostatically controlled shaker or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Nanoparticle Preparation: Disperse a known amount of the drug-loaded PEGylated nanoparticles in a specific volume of the release medium.
-
Dialysis Setup: Transfer the nanoparticle dispersion into a pre-soaked dialysis bag and seal it securely.
-
Release Study Initiation: Place the dialysis bag in a larger vessel containing a known volume of the release medium. The volume of the external medium should be significantly larger than the volume inside the dialysis bag (e.g., 100-fold excess) to maintain sink conditions.
-
Incubation: Incubate the setup at 37°C with continuous gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
Protocol for In Vivo Biodistribution of PEGylated Liposomes
This protocol outlines a method for evaluating the biodistribution of radiolabeled PEGylated liposomes in a murine model.
Materials:
-
PEGylated liposomes encapsulating a radiolabel (e.g., ¹¹¹In, ⁹⁹ᵐTc) or a fluorescent probe.
-
Animal model (e.g., BALB/c mice)
-
Imaging system (e.g., SPECT/CT for radiolabels, IVIS for fluorescence)
-
Gamma counter or fluorescence plate reader for ex vivo quantification.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Administration: Administer a known dose of the labeled PEGylated liposomes to the animals, typically via intravenous (tail vein) injection.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body imaging to visualize the biodistribution of the liposomes in real-time.
-
Ex Vivo Biodistribution: At the end of each time point, euthanize the animals and carefully dissect the major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor if applicable).
-
Sample Processing: Weigh each organ and tissue sample.
-
Quantification:
-
For radiolabeled liposomes, measure the radioactivity in each sample using a gamma counter.
-
For fluorescently labeled liposomes, homogenize the tissues and measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Cellular Uptake of PEGylated Nanocarriers
The "stealth" properties of PEGylated nanocarriers that allow them to evade the MPS also influence their interaction with and uptake by target cells. The primary mechanisms of cellular entry for PEGylated nanoparticles are endocytosis, with clathrin-mediated and caveolae-mediated pathways being prominent.
Caption: Cellular uptake pathways of PEGylated nanoparticles.
Conclusion and Future Perspectives
PEGylation has undeniably established itself as a cornerstone technology in drug delivery, enabling the clinical success of numerous therapeutic proteins, peptides, and small molecules. The ability to modulate the pharmacokinetic and pharmacodynamic properties of drugs has translated into improved patient outcomes and expanded treatment options.
Future advancements in PEGylation are likely to focus on:
-
Site-Specific PEGylation: Developing more precise methods to attach PEG to specific sites on a molecule to minimize the impact on its biological activity.
-
Cleavable Linkers: Designing PEG conjugates with linkers that can be cleaved in response to specific stimuli at the target site, allowing for controlled drug release.
-
Alternative Polymers: Exploring new polymers that can offer the benefits of PEG while addressing potential concerns such as the accelerated blood clearance phenomenon.
As our understanding of the nano-bio interface continues to grow, so too will our ability to design and engineer sophisticated PEGylated drug delivery systems with enhanced efficacy and safety profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this powerful technology.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing HO-Peg24-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated to optimize ternary complex formation.[3] Longer PEG chains, such as the 24-unit bifunctional linker HO-Peg24-CH2cooh, can offer enhanced solubility and the necessary flexibility to span significant distances between the POI and the E3 ligase, which can be crucial for inducing effective protein degradation.
This document provides a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker via a standard amide coupling strategy. It also includes protocols for the biological evaluation of the resulting PROTAC and representative data to guide researchers in their drug discovery efforts.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C50H100O27 |
| Molecular Weight | 1133.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and most organic solvents |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker is typically a two-step process involving sequential amide bond formations. First, the linker is coupled to either the E3 ligase ligand or the POI ligand. Following purification, the resulting intermediate is then coupled to the second ligand to yield the final PROTAC.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Amine-functionalized POI ligand (warhead)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., ethyl acetate, hexanes, acetonitrile, water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
Protocol 1: Synthesis of E3 Ligase-Linker Intermediate
This protocol describes the coupling of an amine-functionalized E3 ligase ligand to the carboxylic acid terminus of this compound.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC
This protocol details the coupling of the POI ligand to the hydroxyl terminus of the E3 ligase-linker intermediate. This typically involves activation of the hydroxyl group (e.g., to a mesylate) followed by nucleophilic substitution, or direct coupling if the POI ligand has a carboxylic acid. For this example, we will assume a direct amide coupling after converting the hydroxyl group of the intermediate to a carboxylic acid (a common synthetic route).
Note: This protocol assumes the hydroxyl group of the E3-ligase-linker intermediate has been converted to a carboxylic acid.
-
Activation of Intermediate: Dissolve the E3 ligase-linker intermediate (with a terminal carboxylic acid) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, purify the crude reaction mixture directly by preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
PROTAC Mechanism of Action and Biological Evaluation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Protocol 3: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Illustrative Quantitative Data
The efficacy of a PROTAC is typically characterized by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values. The following table provides illustrative data for a series of PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG4 | 150 | 85 |
| PROTAC-2 | PEG8 | 50 | 92 |
| PROTAC-3 | PEG12 | 25 | 95 |
| PROTAC-4 (Hypothetical) | PEG24 | 35 | 90 |
| PROTAC-5 | PEG36 | 80 | 80 |
This data is illustrative and compiled from general trends observed in the literature. Actual values are dependent on the specific POI, E3 ligase, and cell line used.
Experimental Workflow for PROTAC Evaluation
The biological evaluation of a newly synthesized PROTAC follows a systematic workflow to determine its efficacy and mechanism of action.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, particularly for targets that require a longer and more flexible linker to achieve optimal ternary complex formation and subsequent degradation. The protocols and workflows provided herein offer a comprehensive guide for the rational design, synthesis, and evaluation of novel PROTACs. Successful PROTAC development relies on the systematic optimization of the linker, and the use of well-defined, bifunctional linkers like this compound is integral to this process.
References
Application Notes and Protocols for HO-Peg24-CH2cooh in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[1] Polyethylene glycol (PEG) linkers have become integral in modern ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce the immunogenicity of the conjugate.[1][2]
This document provides detailed application notes and protocols for the use of HO-Peg24-CH2cooh , a heterobifunctional, discrete PEG linker, in the development of ADCs. This linker possesses a terminal hydroxyl group and a carboxylic acid group, connected by a 24-unit polyethylene glycol chain. The carboxylic acid allows for straightforward activation and conjugation to amine-containing molecules, such as payloads or antibodies, while the hydroxyl group can be used for further modification if required. The PEG24 chain provides a significant hydrophilic spacer, which can mitigate the hydrophobicity of the payload and improve the overall properties of the ADC.[3][4]
Properties of this compound
The physical and chemical properties of the this compound linker are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C51H102O27 | |
| Molecular Weight | 1147.34 g/mol | |
| Appearance | White Solid | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -18°C for long-term storage |
Advantages of Using a PEG24 Linker in ADC Development
The incorporation of a PEG24 linker can significantly enhance the performance of an ADC. Key advantages, supported by quantitative data from preclinical studies, are outlined below.
Improved Pharmacokinetics
A primary benefit of PEGylation is the extension of the ADC's circulation half-life. The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius and shielding it from renal clearance and enzymatic degradation.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from Burke et al., 2017. |
As shown in Table 1, the inclusion of a PEG linker significantly reduces the clearance rate of the ADC. A plateau is reached at a PEG length of 8 units, with longer chains like PEG24 maintaining this optimal, slower clearance. A study on an anti-Trop-2 ADC with a methyl-PEG24-MMAE linker also demonstrated a prolonged half-life and enhanced tolerability in animal models.
Enhanced Solubility and Stability
Hydrophobic payloads can lead to ADC aggregation, which can increase immunogenicity and accelerate clearance. The hydrophilic nature of the PEG24 linker improves the overall solubility of the ADC, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.
Table 2: Comparison of ADC Aggregation with and without Hydrophilic Linker
| ADC Construct | Stress Condition | % Aggregation |
| ADC with Hydrophobic Linker | Thermal Stress | High |
| ADC with Hydrophilic PEG Linker | Thermal Stress | Low |
| Qualitative data synthesized from principles described in multiple sources. |
Reduced Immunogenicity
The PEG chain can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC. This can lead to improved safety and allow for repeated dosing.
Experimental Protocols
The following protocols provide a detailed methodology for the two-step conjugation of a payload to an antibody using the this compound linker. This process involves:
-
Activation of the linker's carboxylic acid group.
-
Conjugation of the activated linker to an amine-containing payload.
-
Conjugation of the payload-linker construct to the antibody via lysine residues.
-
Purification and characterization of the final ADC.
Diagram: Two-Step ADC Conjugation Workflow
Caption: Workflow for the two-step conjugation of a payload to an antibody using this compound.
Protocol 1: Activation of this compound with EDC/Sulfo-NHS
This protocol describes the activation of the carboxylic acid group on the PEG linker to form a more stable and reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 50 mM MES, pH 6.0)
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate vial, prepare a fresh solution of EDC (e.g., 500 mM) and Sulfo-NHS (e.g., 500 mM) in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
The resulting NHS-ester activated linker is now ready for conjugation to an amine-containing payload. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload
This protocol details the reaction of the NHS-ester activated PEG linker with a payload containing a primary amine group.
Materials:
-
NHS-ester activated this compound solution (from Protocol 1)
-
Amine-containing payload (e.g., a cytotoxic drug with a free amine)
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add the payload solution to the activated linker solution. A 1.5-fold molar excess of the payload over the linker is a good starting point.
-
If the payload salt form requires neutralization, add 2-3 equivalents of DIPEA.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid payload-linker construct.
Protocol 3: Conjugation of Payload-Linker to Antibody
This protocol describes the conjugation of the payload-linker construct (which now has a free hydroxyl group from the original linker and a payload attached) to the lysine residues of a monoclonal antibody. This protocol assumes the payload-linker from the previous step is further modified to have a reactive group for the antibody. A more direct approach is to first conjugate the payload to the linker, and then activate the linker's carboxyl group for reaction with the antibody's lysines.
A More Direct Two-Step Conjugation Approach:
-
Step 1: Synthesize Drug-PEG-COOH. React an amine-containing drug with an NHS-activated PEG that has a protected carboxyl group. After conjugation, deprotect the carboxyl group.
-
Step 2: Conjugate Drug-PEG-COOH to Antibody. Activate the carboxyl group of the Drug-PEG-COOH construct using EDC/Sulfo-NHS and then react it with the lysine residues on the antibody.
Protocol 3 (Revised): Conjugation of Drug-PEG-COOH to Antibody Lysines
Materials:
-
Payload-Peg24-CH2cooh construct
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC and Sulfo-NHS
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Dissolve the Payload-Peg24-CH2cooh construct in DMSO to a high concentration (e.g., 10-fold molar excess over the antibody).
-
In a separate vial, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO or reaction buffer.
-
Add the EDC and Sulfo-NHS solutions to the payload-linker solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.
-
Add the activated payload-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a small volume of Quenching Solution to react with any unreacted NHS esters.
-
Purify the resulting ADC from unreacted payload-linker and other reagents using SEC or HIC.
Protocol 4: Purification and Characterization of the ADC
Purification:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unreacted payload-linker molecules and other impurities.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR).
Characterization:
-
UV-Vis Spectroscopy: To determine the protein concentration and the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution (i.e., the proportion of antibodies with 0, 1, 2, 3, etc. drugs attached).
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and to determine the precise mass of the different conjugated species.
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the final ADC product.
Mechanism of Action of a PEGylated ADC
The general mechanism of action for an ADC is a multi-step process that relies on the specificity of the antibody to deliver the payload to the target cells.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
The PEG24 linker plays a crucial role in the initial "Systemic Circulation" phase by ensuring the ADC remains stable and circulates long enough to reach the target tumor cells. Once the ADC binds to its target antigen and is internalized, the linker is designed to be cleaved (if it is a cleavable linker) or the antibody is degraded in the lysosome, releasing the active payload to induce cell death.
Conclusion
The this compound linker is a versatile and valuable tool in the development of antibody-drug conjugates. Its discrete PEG24 chain offers significant advantages in improving the pharmacokinetic properties, solubility, and stability of ADCs, particularly those with hydrophobic payloads. The terminal carboxylic acid provides a convenient handle for a well-established two-step conjugation strategy involving EDC/sulfo-NHS chemistry. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively utilize this linker to engineer next-generation ADCs with an optimized therapeutic window.
References
Application Notes and Protocols for HO-PEG24-CH2COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the bioconjugation of HO-PEG24-CH2COOH to amine-containing molecules, such as proteins, peptides, and small molecule ligands. The primary method described is the widely used carbodiimide crosslinker chemistry involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
Overview of this compound Bioconjugation
This compound is a heterobifunctional linker containing a hydroxyl group at one terminus and a carboxylic acid at the other, connected by a 24-unit polyethylene glycol (PEG) spacer. The carboxylic acid group can be activated to form a reactive ester, which then readily couples with primary amines on a target molecule to form a stable amide bond. The long, hydrophilic PEG chain can enhance the solubility and stability of the resulting conjugate and is frequently employed in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The bioconjugation process is typically a two-step reaction:
-
Activation of the Carboxylic Acid: The carboxyl group of this compound is activated using EDC and NHS (or sulfo-NHS) to form a semi-stable NHS ester. This reaction is most efficient in an acidic environment (pH 4.5-6.0).[3][4]
-
Conjugation to the Amine: The NHS-activated PEG linker is then reacted with the amine-containing molecule in a neutral to slightly alkaline buffer (pH 7.0-8.0) to form a stable amide linkage.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and parameters for the bioconjugation of this compound. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental goals, and empirical optimization is often recommended.
Table 1: Recommended Molar Ratios of Reagents for Carboxylic Acid Activation
| Reagent | Molar Ratio (relative to this compound) | Notes |
| EDC | 1 - 10 fold excess | A higher excess may be used for dilute protein solutions. Too much EDC can lead to side reactions. |
| NHS/sulfo-NHS | 1 - 5 fold excess (relative to EDC) | NHS helps to stabilize the active intermediate, increasing coupling efficiency. |
Table 2: General Reaction Conditions for Bioconjugation
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0 | 7.0 - 8.0 |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 60 minutes | 1 - 4 hours (or overnight at 4°C) |
| Buffer | MES or similar non-amine, non-carboxylate buffer | PBS or Borate buffer |
| Quenching Agent | 2-Mercaptoethanol (optional) | Hydroxylamine, Tris, or Glycine |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5
-
(Optional) 2-Mercaptoethanol
-
(Optional) Desalting columns for buffer exchange
Protocol for Conjugation of this compound to a Protein
This protocol describes a two-step process for conjugating the carboxylic acid of the PEG linker to primary amines on a protein.
Step 1: Activation of this compound with EDC/NHS
-
Prepare a fresh solution of this compound in the Activation Buffer.
-
Add a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or sulfo-NHS) to the this compound solution. The molar ratios should be calculated based on the moles of the carboxyl group of the PEG linker.
-
Incubate the reaction mixture for 15 to 30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to the Amine-Containing Protein
-
Dissolve the amine-containing protein in the Coupling Buffer (e.g., PBS, pH 7.4).
-
Immediately add the activated this compound solution to the protein solution. A 10 to 50-fold molar excess of the activated PEG linker to the protein is a common starting point, but this should be optimized for the specific protein.
-
Incubate the reaction mixture for 1 to 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time and temperature will depend on the stability of the protein.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 3: Purification of the PEGylated Protein
-
Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of method will depend on the properties of the protein and the PEGylated conjugate.
-
Dialyze the purified conjugate against an appropriate buffer for storage.
Characterization of the Conjugate
The success of the conjugation can be assessed using various analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein band indicates successful PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the precise molecular weight of the conjugate, confirming the number of PEG chains attached.
-
HPLC (Size-Exclusion or Reversed-Phase): Can be used to separate and quantify the PEGylated protein from the unconjugated protein and other reaction components.
Mandatory Visualizations
Caption: Experimental workflow for the bioconjugation of this compound.
Caption: Role of the PEG linker in the PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for the Purification of HO-PEG24-CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-PEG24-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its defined chain length of 24 ethylene glycol units, coupled with terminal hydroxyl and carboxylic acid functionalities, allows for the precise and controlled linkage of molecules. The purity of this linker is paramount to ensure the homogeneity, efficacy, and safety of the final conjugate. These application notes provide detailed protocols for the purification of this compound and its conjugates, along with methods for assessing purity.
Potential Impurities
During the synthesis of this compound, several impurities can arise, necessitating robust purification strategies. Common impurities include:
-
Starting materials: Unreacted PEG-diol (HO-PEG24-OH).
-
Homobifunctional byproducts: Dicarboxylic acid PEG (HOOC-CH2-PEG24-CH2-COOH).
-
Products of incomplete reaction: Unmodified starting PEG chains.
-
Degradation products: Oxidation of the PEG chain can lead to the formation of aldehydes, formyl esters, and formic acid.[1][2]
Data Presentation
The following tables summarize typical quantitative data obtained during the purification and analysis of this compound. These values are representative and may vary depending on the initial crude purity and the specific instrumentation used.
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Purity Achieved (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC | >98% | 70-85% | High resolution, good for removing non-polar impurities.[3][4] | Requires volatile buffers for subsequent analysis, can be costly for large scale. |
| Normal-Phase Chromatography | 90-95% | 75-90% | Effective for separating polar compounds.[5] | Requires non-aqueous mobile phases, may not be suitable for all downstream applications. |
| Ion-Exchange Chromatography | 90-97% | 80-95% | Separates based on charge, effective for removing unreacted PEG-diol. | Purity is dependent on the charge difference between the product and impurities. |
| Precipitation | 85-90% | >90% | Simple, scalable, and cost-effective for initial purification. | Lower resolution, may co-precipitate impurities. |
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Information Provided | Typical Purity Specification |
| ¹H NMR Spectroscopy | Structural confirmation, end-group analysis, quantification of impurities. | >95% |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation, identification of impurities, purity assessment. | >95% |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of product and impurities. | >95% |
| Size-Exclusion Chromatography (SEC) | Analysis of polydispersity and aggregation. | Monodisperse peak |
Experimental Protocols
Protocol 1: Purification of this compound by Preparative Reversed-Phase HPLC
This protocol is suitable for achieving high purity this compound, ideal for research and early-stage development.
1. Materials and Reagents:
- Crude this compound
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
- Preparative C18 HPLC column
- HPLC system with a fraction collector
- Rotary evaporator
2. Method:
- Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
- Chromatographic Conditions:
- Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in ACN.
- Gradient: A typical gradient would be from 5% to 95% B over 30-60 minutes. The gradient should be optimized based on the separation of the desired product from its impurities on an analytical scale first.
- Flow Rate: 5-20 mL/min, depending on the column dimensions.
- Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).
- Fraction Collection: Collect fractions corresponding to the main product peak.
- Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
- Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a white solid.
- Purity Analysis: Assess the purity of the final product using analytical HPLC, ¹H NMR, and LC-MS.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for confirming the structure and assessing the purity of this compound.
1. Materials and Reagents:
- Purified this compound
- Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O)
- NMR spectrometer
2. Method:
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.
- NMR Acquisition: Acquire the ¹H NMR spectrum.
- Data Analysis:
- Confirm the structure: Identify the characteristic peaks for the PEG backbone (a broad singlet around 3.6 ppm), the methylene group adjacent to the carboxylic acid (-CH2COOH), and the terminal hydroxyl group (-OH). In DMSO-d6, the hydroxyl proton often appears as a distinct peak.
- Assess purity: Integrate the peaks corresponding to the product and any visible impurities. The absence of signals from starting materials (e.g., a symmetrical PEG-diol would show a different integration ratio for the end groups) indicates high purity.
Protocol 3: Purification of a this compound Conjugate
This protocol describes the general steps for purifying a conjugate of this compound with a protein or other biomolecule. The specific method will depend on the properties of the conjugate.
1. Materials and Reagents:
- Crude conjugate solution
- Appropriate chromatography resin (e.g., ion-exchange, size-exclusion, or hydrophobic interaction)
- Purification buffers
- Diafiltration/ultrafiltration system
2. Method:
- Initial Characterization: Analyze the crude reaction mixture by SDS-PAGE or SEC-HPLC to assess the extent of conjugation and the presence of unreacted starting materials.
- Chromatographic Separation:
- Size-Exclusion Chromatography (SEC): This is often the first choice to separate the larger conjugate from smaller unreacted PEG linker and other small molecule reagents.
- Ion-Exchange Chromatography (IEX): If the conjugation alters the net charge of the biomolecule, IEX can be a powerful tool to separate conjugated, unconjugated, and multi-PEGylated species.
- Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the hydrophobicity of a molecule, which can be exploited for separation using HIC.
- Buffer Exchange and Concentration: Use diafiltration or ultrafiltration to exchange the purified conjugate into a suitable storage buffer and to concentrate it to the desired level.
- Final Purity and Characterization: Analyze the final purified conjugate using appropriate analytical techniques such as SEC-HPLC, SDS-PAGE, and mass spectrometry to confirm its purity, identity, and homogeneity.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: General purification workflow for a biomolecule-PEG conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Preparing Stock Solutions of HO-Peg24-CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
HO-Peg24-CH2cooh is a heterobifunctional polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other, separated by a 24-unit PEG spacer. This configuration allows for the covalent attachment to various biomolecules and surfaces. The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates and can reduce non-specific binding.[4][5]
Proper preparation of stock solutions is a critical first step to ensure the accuracy and reproducibility of experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C50H100O27 | |
| Molecular Weight | 1133.31 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% |
Solubility Data
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble. A similar compound, HO-PEG24-OH, is soluble up to 50 mg/mL (46.50 mM) with ultrasonic assistance. | Recommended for high-concentration stock solutions. Use anhydrous DMSO to avoid potential hygroscopic effects that can impact solubility. |
| Dimethylformamide (DMF) | Soluble. | Another suitable organic solvent for preparing high-concentration stock solutions. |
| Water | Soluble. | PEG compounds are generally water-soluble. However, for high molecular weight PEGs, dissolution in aqueous buffers may be slower. |
| Phosphate-Buffered Saline (PBS) | Soluble. | Suitable for direct preparation of working solutions for many biological applications. |
| Ethanol | Soluble. | Can be used as a solvent, though less common for initial high-concentration stocks. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in Organic Solvent (DMSO or DMF)
This protocol is recommended for preparing a concentrated stock solution that can be aliquoted and stored for long-term use.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a suitable vial, weigh out the desired amount of this compound. Perform this step in a low-humidity environment if possible, as PEG compounds can be hygroscopic.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Dissolution: Vortex the mixture thoroughly. If the solid does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of an Aqueous Stock Solution
For applications where the presence of organic solvents is undesirable, an aqueous stock solution can be prepared. The maximum achievable concentration in aqueous buffers may be lower than in organic solvents.
Materials:
-
This compound solid
-
Nuclease-free water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to come to room temperature.
-
Weighing: Weigh the desired amount of the compound into a sterile tube.
-
Solvent Addition: Add the required volume of water or buffer.
-
Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) or stirring with a magnetic stir bar can aid dissolution. Be patient, as dissolution in aqueous solutions can be slower than in organic solvents.
-
Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter.
-
Storage: Use aqueous solutions fresh whenever possible. For short-term storage, store at 2-8°C for up to a week. For longer-term storage, aliquot and freeze at -20°C or -80°C. Be aware that the stability of aqueous solutions may be more limited than that of organic stock solutions.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and its stock solutions. PEG compounds are susceptible to oxidative degradation, which can be accelerated by elevated temperatures, light, and the presence of oxygen.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Up to several years | Store in a desiccator to protect from moisture. Keep protected from light. |
| Stock Solution in DMSO/DMF | -20°C | Up to 1 month | For a similar compound, storage at -20°C is recommended for up to 1 month. Minimize freeze-thaw cycles. |
| -80°C | Up to 6 months | For a similar compound, storage at -80°C is recommended for up to 6 months. This is the preferred temperature for long-term storage. | |
| Aqueous Stock Solution | 2-8°C | Up to 1 week | Prepare fresh if possible. Store protected from light. |
| -20°C / -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Application-Specific Recommendations
The optimal stock solution concentration and solvent will depend on the final application.
-
Bioconjugation: For labeling proteins or other biomolecules, a concentrated stock in DMSO or DMF is often prepared and then added in a small volume to the reaction mixture in an aqueous buffer. This minimizes the final concentration of the organic solvent in the reaction.
-
PROTAC Development: As a linker in PROTACs, this compound is typically handled in organic solvents during the synthetic steps.
-
Drug Delivery Formulations: For creating PEGylated nanoparticles or liposomes, the choice of solvent will depend on the formulation process. Both organic and aqueous solutions may be suitable.
Visualized Workflows
Workflow for Preparing an Organic Stock Solution
Caption: Workflow for preparing a concentrated stock solution in an organic solvent.
Workflow for Preparing an Aqueous Stock Solution
Caption: Workflow for preparing a stock solution in an aqueous buffer.
Decision Logic for Solvent Selection
Caption: Decision logic for selecting the appropriate solvent.
References
Troubleshooting & Optimization
Technical Support Center: Improving HO-Peg24-CH2cooh Conjugation Efficiency
Welcome to the technical support center for HO-Peg24-CH2cooh and related PEGylation reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving conjugation efficiency. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) linker.[1][2] It contains a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a 24-unit PEG chain.[1] This structure makes it a valuable tool in bioconjugation, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and for modifying proteins, peptides, or other molecules to improve their pharmacological properties.[3][4] The PEG spacer enhances water solubility and can reduce steric hindrance during conjugation.
Q2: What is the primary chemical reaction used to conjugate this compound to a target molecule?
A2: The most common method for conjugating the carboxylic acid group of this compound to a primary amine on a target molecule (like a lysine residue on a protein) is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Q3: How does EDC/NHS chemistry work for this conjugation?
A3: It is a two-step process:
-
Activation: EDC reacts with the carboxyl group (-COOH) on the PEG linker to form a highly reactive, but unstable, O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This activated PEG molecule can then efficiently react with a primary amine (-NH2) on the target biomolecule to form a stable amide bond.
Q4: Why is using NHS recommended instead of just EDC alone?
A4: While EDC can directly mediate amide bond formation, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which can lead to low yields and the regeneration of the original carboxyl group. NHS is added to convert this unstable intermediate into a more stable NHS ester, which is less susceptible to hydrolysis and reacts more efficiently with primary amines, ultimately improving the conjugation yield and consistency.
Q5: What are the critical factors that influence the efficiency of the conjugation reaction?
A5: Several factors are critical for successful conjugation:
-
pH Control: The two steps of the reaction have different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.7-6.0), while the subsequent reaction of the NHS ester with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).
-
Reagent Quality: EDC and NHS are moisture-sensitive. Using reagents that have been improperly stored or handled can lead to significant loss of activity and poor conjugation efficiency.
-
Buffer Selection: The choice of buffer is crucial. Amine-containing buffers (e.g., Tris, glycine) must be avoided as they will compete with the target molecule for reaction with the activated PEG. Use non-amine buffers like MES for the activation step and phosphate-buffered saline (PBS) for the conjugation step.
-
Molar Ratios: The stoichiometry of the PEG linker, EDC, NHS, and the target molecule needs to be optimized for each specific application.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
Problem 1: Low or No Conjugation Yield
Low yield is the most frequent issue. A systematic approach to troubleshooting is essential.
Visual Troubleshooting Workflow
Detailed Troubleshooting Steps
| Parameter to Check | Potential Issue | Recommended Action |
| Reagents | ||
| This compound | Degradation or incorrect structure. | Confirm identity and purity via Mass Spectrometry or NMR if possible. |
| EDC / NHS | Hydrolyzed due to moisture exposure. These reagents are hygroscopic. | Store desiccated at the recommended temperature (typically 4°C for EDC/NHS). Always allow vials to warm to room temperature before opening to prevent condensation. Use high-quality, anhydrous grade solvents (DMSO/DMF) for stock solutions and prepare them fresh immediately before use. |
| Reaction Buffer | ||
| Composition | Presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) that compete in the reaction. | Use a non-amine, non-carboxylate buffer. For the activation step, 0.1 M MES buffer is recommended. For the conjugation step, use a phosphate buffer (e.g., 0.1 M PBS). |
| pH | Suboptimal pH for activation or conjugation. | For the two-step protocol, verify the activation buffer pH is 4.7-6.0. After activation, adjust the pH of the reaction mixture to 7.2-8.5 before adding the amine-containing target molecule. |
| Reaction Parameters | ||
| Molar Ratios | Insufficient activation or insufficient excess of the activated PEG linker. | Optimize the molar ratios. Start with a molar excess of EDC and NHS over the PEG linker (e.g., 1.5-2x EDC, 2-5x NHS relative to PEG). The ratio of activated PEG to the target molecule may also need to be optimized (e.g., 5-20x molar excess). |
| Hydrolysis | The activated NHS ester is hydrolyzing before it can react with the target amine. The half-life in aqueous solution is pH-dependent. | Minimize the time between the activation of the PEG linker and the addition of your target molecule. If a purification step is needed after activation, perform it quickly, ideally keeping the pH low before adjusting it for the conjugation step. |
| Target Molecule | ||
| Purity | Presence of primary amine-containing contaminants (e.g., residual purification buffers like Tris). | Purify the target biomolecule thoroughly using dialysis or size-exclusion chromatography to remove contaminants. |
| Concentration | Incorrect concentration leads to inaccurate molar ratio calculations. | Accurately determine the concentration of your target molecule using a reliable method (e.g., BCA assay for proteins). |
Problem 2: Aggregation or Precipitation of Reactants/Products
Precipitation during the reaction can significantly lower the yield and complicate purification.
Quantitative Insights: Effect of Co-solvent on Solubility
The addition of organic co-solvents can improve the solubility of hydrophobic reactants or conjugates.
| % DMSO in Reaction Buffer | Conjugate Solubility | Relative Yield |
| 0% | Poor / Precipitation | 35% |
| 10% | Moderate | 75% |
| 20% | Good | 95% |
| 30% | Good | 92% (Potential for protein denaturation) |
| Note: This data is illustrative. The optimal percentage of co-solvent must be determined empirically and should be compatible with the stability of the target biomolecule. |
Recommended Actions
-
Add Organic Co-solvents: Introduce a small amount of a water-miscible organic solvent like DMSO or DMF (e.g., 5-20% v/v) to the reaction buffer to help solubilize the PEG reagent and the resulting conjugate. Ensure the chosen solvent and concentration do not denature your target protein.
-
Optimize Concentrations: Lowering the concentration of the reactants can sometimes prevent aggregation.
-
Adjust pH: While the optimal pH for the reaction is critical, slight adjustments within the recommended range might influence solubility.
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein
This protocol separates the activation and conjugation steps to maximize efficiency and control.
Materials
-
This compound
-
Protein with primary amines (e.g., antibody in PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns for buffer exchange and purification
Workflow Diagram
Procedure
-
Prepare Reagents:
-
Equilibrate all reagents to room temperature before opening.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 20 mg/mL) in anhydrous DMSO or cold Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer to a known concentration (e.g., 10 mM).
-
Ensure your protein solution is in the Coupling Buffer (PBS) at a suitable concentration (e.g., 1-5 mg/mL). If not, perform a buffer exchange.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS.
-
A typical starting molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS). This should be optimized.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated PEG-NHS ester solution to the protein solution. A common molar excess of PEG reagent to protein is 10-20 fold, but this requires optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by purifying the PEGylated protein. Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger PEG-protein conjugate from smaller, unreacted components. Dialysis can also be used.
-
Protocol 2: Characterization of the PEGylated Conjugate
Confirming the success of the conjugation is a critical final step.
Characterization Methods
| Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess the increase in molecular weight and purity. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unconjugated protein. The broadness of the band can indicate the degree of polydispersity. |
| Size-Exclusion Chromatography (SEC) | Separate and quantify conjugated, unconjugated protein, and free PEG. | The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Determine the precise mass and confirm the degree of PEGylation (number of PEG chains per protein). | A mass spectrum showing peaks corresponding to the mass of the protein plus one or more PEG chains. |
| UV-Vis Spectroscopy | Determine protein concentration and degree of labeling (if the PEG contains a chromophore). | Used in calculations for concentration and labeling efficiency. |
Calculating the Degree of PEGylation (DoP)
The DoP can be estimated using Mass Spectrometry by identifying the mass increase corresponding to the attached PEG chains. For example, if the mass of the unconjugated protein is 50,000 Da and the primary peak for the conjugate is 51,133 Da, and the mass of the PEG linker is ~1133 Da, this would indicate a DoP of 1.
References
Technical Support Center: Troubleshooting EDC/NHS Reactions with PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to conjugate polyethylene glycol (PEG) linkers to proteins, antibodies, or other molecules. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during this bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step EDC/NHS reaction?
A1: The EDC/NHS coupling reaction proceeds in two distinct steps, each with its own optimal pH range. The initial activation of the carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3][4] For this step, a buffer like MES (2-(N-morpholino)ethanesulfonic acid) is commonly recommended.[1] The subsequent reaction of the NHS-activated molecule with a primary amine on the PEG linker is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a frequently used buffer for this second step.
Q2: Which buffers should I avoid in my EDC/NHS reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction, reducing your conjugation efficiency. Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane), glycine, and acetate.
Q3: How should I properly store and handle my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and can quickly lose activity if not handled correctly. They should be stored desiccated at -20°C. Before opening a new vial, it is crucial to allow it to warm to room temperature to prevent condensation from forming on the cold powder. For best results, prepare solutions of EDC and NHS immediately before use, as their active groups can hydrolyze in aqueous solutions.
Q4: What are the recommended molar ratios of EDC and NHS to my carboxyl-containing molecule?
A4: The optimal molar ratio can vary depending on the specific molecules being conjugated and should be empirically determined. However, a common starting point is to use a molar excess of both EDC and NHS relative to the number of carboxyl groups on your molecule. This drives the reaction towards the formation of the NHS-ester intermediate. A failure to use an excess can lead to side reactions and lower yields.
Troubleshooting Guide
Issue 1: Low or No PEGylation Yield
This is one of the most common challenges in EDC/NHS chemistry. The underlying cause can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a pH meter calibrated with fresh standards. For the activation step, a pH of 4.5-6.0 is optimal, while the coupling step requires a pH of 7.2-8.5. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with your reaction. Use recommended buffers like MES for activation and PBS for coupling. |
| Hydrolysis of Intermediates | Both the O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous solutions. Perform the reaction steps as quickly as possible after adding the reagents. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6. |
| Insufficient Molar Ratios | The stoichiometry of the reaction is critical. A molar excess of EDC and NHS over the carboxyl-containing molecule is generally recommended to drive the reaction forward. Optimization of these ratios is often necessary. |
Issue 2: Precipitation During the Reaction
Precipitation of your protein or PEG-linker during the coupling reaction can significantly reduce your yield and complicate purification.
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Solvent Mismatch | If your PEG linker is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid precipitating the protein. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for EDC/NHS reactions with PEG linkers. Note that these are starting points, and optimization is often required for specific applications.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Reactant | Recommended Molar Excess (relative to Carboxyl Groups) | Reference |
| EDC | 2 to 10-fold | |
| NHS/Sulfo-NHS | 2 to 5-fold | |
| PEG-Amine | 1 to 10-fold (relative to molecule to be PEGylated) |
A common starting ratio is 1:2:5 for carboxyl-molecule:EDC:NHS.
Table 2: pH Optima for the Two-Step EDC/NHS Reaction
| Reaction Step | Optimal pH Range | Recommended Buffer | Reference |
| Carboxyl Activation | 4.5 - 6.0 | MES | |
| Amine Coupling | 7.0 - 8.5 | PBS, Borate |
Table 3: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
General Two-Step Protocol for Protein PEGylation
This protocol describes a general method for covalently conjugating an amine-terminated PEG linker to a carboxyl-containing protein.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-terminated PEG linker
-
Protein to be PEGylated
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein to be PEGylated in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Carboxyl Activation: Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
PEGylation Reaction: Add the amine-terminated PEG linker to the activated protein solution. The molar ratio will depend on the desired degree of PEGylation and should be optimized. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: To stop the reaction and block any remaining active NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Purify the PEGylated protein conjugate from excess reagents and unreacted PEG linker using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
Visualizations
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Caption: A typical experimental workflow for protein PEGylation.
Caption: A troubleshooting decision tree for low PEGylation yield.
References
preventing aggregation during HO-Peg24-CH2cooh conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the conjugation of HO-Peg24-CH2cooh to proteins and other biomolecules.
Troubleshooting Guide: Preventing Aggregation
Aggregation during the conjugation process is a common challenge that can significantly impact yield and product quality. This guide provides a systematic approach to identify and resolve potential causes of aggregation.
Logical Flowchart for Troubleshooting Aggregation
Caption: A step-by-step flowchart for troubleshooting aggregation issues during this compound conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation with this compound?
A1: Protein aggregation during PEGylation is often a multifactorial issue. The primary causes include:
-
Suboptimal Reaction Conditions: Incorrect pH, elevated temperature, and high protein concentration can lead to protein instability and aggregation.[1]
-
Inefficient Activation: Incomplete or inefficient activation of the carboxylic acid on this compound can lead to side reactions and aggregation.
-
Hydrolysis of Activated PEG: The activated NHS-ester of the PEG is susceptible to hydrolysis, which can compete with the conjugation reaction and lead to inconsistencies.
-
Protein-Specific Properties: The intrinsic stability of the target protein plays a crucial role. Proteins prone to aggregation under certain conditions will be more challenging to PEGylate.
-
Intermolecular Cross-linking: Although less common with monofunctional PEGs, impurities or side reactions could potentially lead to cross-linking.
Q2: How can I optimize the activation of this compound to prevent aggregation?
A2: Proper activation of the carboxylic acid group is critical. A two-step protocol is often recommended to maximize efficiency and minimize side reactions.[2]
-
Activation Step (pH 4.5-6.0): In this step, the carboxylic acid is activated with EDC and NHS (or Sulfo-NHS for aqueous reactions) to form a more stable NHS-ester.[2] The acidic pH enhances the efficiency of this activation.[2]
-
Coupling Step (pH 7.0-8.5): The pH is then raised for the reaction with the primary amines on the protein.[2] The unprotonated amine is a better nucleophile, leading to a more efficient conjugation.
Table 1: Recommended Molar Ratios for Activation
| Reagent Component | Recommended Molar Ratio (relative to this compound) | Purpose |
| EDC | 1.5 to 2-fold excess | Facilitates the formation of the O-acylisourea intermediate. |
| NHS/Sulfo-NHS | 1.5 to 2-fold excess | Converts the unstable O-acylisourea to a more stable amine-reactive NHS-ester. |
It is crucial to use fresh, high-quality EDC and NHS, as they are moisture-sensitive.
Q3: What are the key reaction conditions to control during the conjugation step to minimize aggregation?
A3: Several parameters in the conjugation step can be optimized to reduce aggregation:
Table 2: Key Conjugation Parameters and Their Impact on Aggregation
| Parameter | Recommended Range | Rationale for Preventing Aggregation |
| pH | 7.0 - 8.5 | Ensures primary amines are sufficiently nucleophilic for efficient reaction, reducing reaction time and potential for side reactions. |
| Temperature | 4°C to Room Temperature | Lowering the temperature can slow down the aggregation process, especially for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can reduce the likelihood of intermolecular interactions that lead to aggregation. |
| PEG:Protein Molar Ratio | 10:1 to 50:1 | A higher molar excess of PEG can drive the reaction to completion faster, but an excessive amount may also promote aggregation in some cases. This should be empirically determined. |
Q4: Can I use additives in my reaction buffer to prevent aggregation?
A4: Yes, the inclusion of stabilizing excipients in the reaction buffer can be a very effective strategy to prevent protein aggregation.
Table 3: Common Stabilizing Excipients
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose, Trehalose | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion. |
| Arginine, Glycine | 50-100 mM | Can suppress non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that can prevent surface-induced aggregation. |
Q5: What are the best methods to detect and quantify protein aggregation?
A5: Several analytical techniques can be employed to monitor aggregation throughout the conjugation process.
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running non-reducing SDS-PAGE can reveal high-molecular-weight bands corresponding to covalent aggregates.
-
Turbidity Measurement (UV-Vis): An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the formation of insoluble aggregates.
Experimental Protocols
Protocol 1: Two-Step Aqueous PEGylation of a Protein with this compound
This protocol outlines a general two-step procedure for the conjugation of this compound to a protein in an aqueous environment.
Workflow for Two-Step Aqueous PEGylation
Caption: A general workflow for the two-step aqueous PEGylation of a protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the target protein into the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete in the conjugation reaction.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution.
-
The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8. Ensure the pH of the final reaction mixture is between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and SEC to assess the extent of aggregation. Mass spectrometry can be used to confirm the degree of PEGylation.
-
References
Technical Support Center: Optimizing HO-PEG24-CH2COOH Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing pH and other critical parameters in HO-PEG24-CH2COOH coupling reactions, particularly those utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions involving this compound?
A1: The EDC/NHS coupling reaction is a two-step process, with each step having its own optimal pH range. The initial activation of the carboxyl group on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 . The subsequent reaction of the newly formed NHS-ester with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.2 to 8.5 . For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5.0-6.0, and then adjust the pH to 7.2-8.5 for the coupling step with the amine-containing molecule.[1][2]
Q2: What is the pKa of the carboxylic acid on this compound, and why is it important?
A2: The pKa of a typical carboxylic acid group at the end of a polyethylene glycol (PEG) chain is in the range of 4-5.[3] This value is crucial because for the EDC to efficiently activate the carboxyl group, a significant portion of the carboxyl groups must be in their protonated (-COOH) form. Operating the activation step at a pH close to or slightly below the pKa ensures this condition is met, maximizing the formation of the reactive O-acylisourea intermediate.
Q3: Which buffers are recommended for this reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete in the reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and highly recommended choice.[2]
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer.
Avoid using buffers such as Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.
Q4: How can I minimize the hydrolysis of the NHS-ester intermediate?
A4: The NHS-ester intermediate is susceptible to hydrolysis, which competes with the desired amine coupling reaction. The rate of hydrolysis is highly dependent on the pH. As the pH increases, the rate of hydrolysis increases significantly. Therefore, it is crucial to proceed with the amine coupling step as soon as possible after the activation step. Performing the reaction at a lower temperature (4°C) can also help to slow down the rate of hydrolysis.[4]
Q5: What are the recommended molar ratios of EDC and NHS to this compound?
A5: The optimal molar ratio can vary depending on the specific substrates. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing this compound. A frequently suggested starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of carboxyl groups. It is often necessary to empirically optimize these ratios to achieve the highest coupling efficiency for a specific reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inappropriate Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will interfere with the reaction. | Use recommended buffers such as MES for the activation step and PBS or borate buffer for the coupling step. | |
| Suboptimal pH: The pH of the reaction is critical for both the activation and coupling steps. | For the activation of this compound, ensure the pH is between 4.5 and 6.0. For the subsequent coupling to an amine, adjust the pH to 7.2-8.5. | |
| Hydrolysis of NHS-ester: The activated intermediate is unstable in aqueous solutions, especially at higher pH. | Proceed to the amine coupling step immediately after the 15-30 minute activation period. Consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis. | |
| Precipitation During the Reaction | Poor Solubility of Reactants: The this compound or the amine-containing molecule may have limited solubility in the chosen buffer. | Ensure that all components are fully dissolved in their respective buffers before mixing. The use of co-solvents like DMSO or DMF can sometimes help, but their compatibility with all reaction components must be verified. |
| High Concentration of Reagents: High concentrations of EDC or the PEG linker itself can sometimes lead to precipitation. | Try reducing the concentration of the reactants. If a high concentration is necessary, consider adding the reagents in a stepwise manner. | |
| Inconsistent Results | Variability in Reagent Quality: The activity of EDC and NHS can vary between batches and with storage conditions. | Use high-quality, fresh reagents. Consider purchasing small batches to ensure freshness. |
| Inaccurate pH Measurement: Incorrect pH of the reaction buffers will lead to suboptimal reaction conditions. | Calibrate your pH meter before preparing buffers. Ensure the pH is measured at the temperature at which the reaction will be performed. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Activation Step pH | 4.5 - 6.0 | Optimal for activating the carboxyl group of this compound. |
| Coupling Step pH | 7.2 - 8.5 | Optimal for the reaction of the NHS-ester with primary amines. |
| pKa of PEG-COOH | ~4-5 | The pH for the activation step should be in this range. |
| Molar Ratio (EDC:this compound) | 2:1 to 10:1 | Starting point for optimization. |
| Molar Ratio (NHS:this compound) | 2:1 to 5:1 | Starting point for optimization. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Coupling Time | 2 hours to overnight | Can be performed at room temperature or 4°C. |
Table 1: Half-life of NHS-Esters at Different pH Values
| pH | Half-life at 4°C |
| 7.0 | 4-5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
Detailed Experimental Protocol
This protocol describes a general two-step method for coupling this compound to an amine-containing molecule using EDC and NHS.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to warm to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer to the desired concentration. If solubility is an issue, a small amount of DMF or DMSO can be used, but ensure it is compatible with your amine-containing molecule.
-
Add the freshly prepared EDC and NHS solutions to the this compound solution. A typical starting molar excess is 5-fold for EDC and 5-fold for NHS relative to the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling to the Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately after the activation step, add the activated this compound solution to the amine-containing molecule solution.
-
Adjust the pH of the final reaction mixture to 7.2-8.5 if necessary, using a small amount of a suitable base (e.g., 1 M sodium bicarbonate).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-esters.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove unreacted reagents, byproducts, and any quenching agent.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
References
Navigating the Challenges of HO-PEG24-CH2COOH Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the heterobifunctional linker HO-PEG24-CH2COOH, ensuring its complete dissolution is a critical first step for successful downstream applications, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges associated with this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a polyethylene glycol (PEG) based linker containing a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The PEG component enhances the hydrophilicity and biocompatibility of molecules it is conjugated to, which is particularly beneficial for improving the solubility of larger constructs like PROTACs.[1][2] Proper dissolution is crucial for accurate concentration determination and to ensure the availability of the reactive groups for subsequent conjugation reactions.
Q2: In which solvents is this compound generally soluble?
A2: Due to its PEG backbone, this compound is soluble in water and a range of polar organic solvents.[3] Commonly used solvents include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4] It is also soluble in other solvents like chloroform and methylene chloride.[5]
Q3: How does pH affect the solubility of this compound?
A3: The carboxylic acid group on the linker is ionizable. At a pH above its pKa, the carboxylic acid will be deprotonated to a carboxylate, which is more soluble in aqueous solutions. At a pH below its pKa, it will be in its neutral, less soluble form. Therefore, in aqueous buffers, maintaining a neutral to slightly basic pH can improve solubility.
Q4: Can I heat the solution to aid dissolution?
A4: Yes, gentle heating (e.g., up to 60-80°C) can be used to facilitate the dissolution of PEG compounds, especially in organic solvents or when preparing more concentrated solutions. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
Data Presentation: Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the following table provides a general guide based on the properties of similar short-chain heterobifunctional PEG molecules. Actual solubility may vary depending on the specific batch and purity of the compound.
| Solvent | Qualitative Solubility | Estimated Solubility Range (mg/mL) | Notes |
| Water | Soluble | > 10 | Solubility in aqueous buffers can be pH-dependent. |
| DMSO | Freely Soluble | > 100 | Often used to prepare high-concentration stock solutions. |
| DMF | Freely Soluble | > 100 | Another common solvent for preparing stock solutions. |
| Chloroform | Soluble | > 10 | Useful for certain reaction conditions. |
| Methylene Chloride | Soluble | > 10 | Can be used as a reaction solvent. |
| Diethyl Ether | Insoluble | < 1 | Generally used as a non-solvent for precipitation. |
| Hexane | Insoluble | < 1 | Not a suitable solvent. |
Troubleshooting Guide
Encountering solubility issues can be a roadblock in your experiments. The following guide provides a structured approach to troubleshoot and resolve these problems.
Logical Workflow for Troubleshooting Solubility Issues
Figure 1: A step-by-step workflow for troubleshooting solubility problems.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for storage and subsequent use in reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
As a final step, gentle warming (up to 40-50°C) in a water bath can be applied with intermittent vortexing until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Dissolution in an Aqueous Buffer for Bioconjugation
Objective: To dissolve this compound directly in an aqueous buffer for immediate use in a bioconjugation reaction, such as amide coupling to a primary amine on a protein.
Materials:
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., 0.1 M NaOH)
Procedure:
-
Weigh the required amount of this compound.
-
Add the calculated volume of the aqueous buffer.
-
Vortex the mixture. You may observe that the compound is not immediately soluble.
-
Check the pH of the suspension. If the pH is acidic, slowly add small aliquots of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH until it reaches the desired range for your reaction (typically pH 7-8 for amine coupling). The increase in pH will deprotonate the carboxylic acid, enhancing its solubility.
-
Continue to vortex or gently agitate the solution until it becomes clear.
-
Use the freshly prepared solution immediately in your conjugation reaction. Do not store aqueous solutions of the activated linker for extended periods.
Signaling Pathway and Experimental Workflow Visualization
This compound is frequently used as a linker in the synthesis of PROTACs. The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC Mechanism of Action
Figure 2: The mechanism of action of a PROTAC molecule in the ubiquitin-proteasome pathway.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for using this compound to conjugate to a protein with available primary amine groups.
Figure 3: A typical experimental workflow for protein conjugation using this compound.
References
optimizing linker length in PROTAC design for improved efficacy
Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) design and development. This resource provides troubleshooting guidance and answers to frequently asked questions related to the optimization of the linker, a critical component influencing the efficacy of your protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] The linker is not just a simple spacer; it is a crucial element that dictates the overall properties and bioactivity of the PROTAC.[1][2] Its primary role is to bridge the two ligands, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Q2: Why is linker length so critical for PROTAC efficacy?
Linker length is a paramount parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus failing to form a ternary complex.
-
A linker that is too long may lead to the formation of unstable or non-productive ternary complexes where the lysine residues on the target protein are not correctly positioned for efficient ubiquitination.
The optimal length allows for maximal interaction and correct orientation between the POI and the E3 ligase, leading to efficient ubiquitination and degradation.
Q3: Besides length, what other linker properties are important?
While length is a primary consideration, other properties of the linker significantly impact PROTAC performance:
-
Composition: The chemical makeup of the linker (e.g., polyethylene glycol (PEG), alkyl chains, or more rigid structures like piperazine) affects solubility, cell permeability, and metabolic stability. PEG linkers, for instance, can improve solubility and offer a good balance of flexibility and hydrophilicity.
-
Rigidity/Flexibility: Linker flexibility influences the conformational dynamics of the ternary complex. While flexible linkers (like PEG or alkyl chains) allow the complex to adopt a productive conformation, more rigid linkers can reduce the entropic penalty of complex formation and improve metabolic stability.
-
Attachment Points: The "exit vector," or the point where the linker connects to the POI and E3 ligase ligands, is crucial. It dictates the relative orientation of the two proteins within the ternary complex, which can significantly impact degradation efficiency.
Visualizing the PROTAC Mechanism and Workflow
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the POI and E3 ligase, but I see no protein degradation.
This is a very common issue and often points directly to a linker-related problem. Good binary affinity does not guarantee the formation of a productive ternary complex.
-
Possible Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric clashes, or too long, leading to a non-productive complex geometry where lysine residues on the POI are not accessible.
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths. Even single ethylene glycol unit changes can have a profound impact.
-
-
Possible Cause 2: Poor Ternary Complex Cooperativity. Efficient degradation is often associated with positive cooperativity, where the binding of one protein partner enhances the affinity for the other. Your linker may not be promoting the necessary protein-protein interactions to achieve this.
-
Solution: Directly measure ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This provides direct evidence of complex formation and can quantify cooperativity.
-
-
Possible Cause 3: Poor Physicochemical Properties. The linker may contribute to low solubility or poor cell permeability, preventing the PROTAC from reaching its intracellular target.
-
Solution: Modify the linker composition by incorporating more hydrophilic elements like PEG to improve solubility. Assess cell permeability using specific assays.
-
Problem 2: I'm observing a significant "hook effect," limiting the effective dose range.
The "hook effect" is a phenomenon where degradation efficiency decreases at high PROTAC concentrations. This occurs because the PROTAC saturates both the POI and the E3 ligase independently, forming non-productive binary complexes (POI-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.
-
Possible Cause: Low Ternary Complex Stability. If the ternary complex is not sufficiently stable, it is more easily disrupted at high concentrations by the formation of binary complexes.
-
Solution 1: Enhance Ternary Complex Cooperativity. Optimize the linker to promote favorable protein-protein interactions between the POI and E3 ligase. A more stable complex is less susceptible to the hook effect.
-
Solution 2: Modify Linker Flexibility. Introducing more rigid elements into the linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially mitigating the hook effect.
-
Solution 3: Perform Careful Dose-Response Studies. Conduct detailed dose-response experiments to identify the optimal concentration window that maximizes degradation before the hook effect becomes dominant.
-
Quantitative Data Summary
The optimal linker length is empirically determined and is highly dependent on the specific POI-E3 ligase pair. The following tables summarize representative data from studies investigating linker length's impact on efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation PROTACs targeting ERα for degradation via the VHL E3 ligase.
| PROTAC ID | Linker Type | Linker Length (atoms) | ERα Binding Affinity (IC50, nM) | Cellular ERα Degradation (DC50, nM) |
| 11 | PEG | 12 | ~50 | ~100 |
| 12 | PEG | 16 | ~50 | < 25 |
| 13 | PEG | 19 | ~50 | ~150 |
| 14 | PEG | 21 | ~50 | > 500 |
| Data adapted from studies by Cyrus, et al. This study highlighted that while linker length did not affect binary binding affinity to the ER, a 16-atom linker was optimal for degradation efficacy. |
Table 2: Effect of Linker Length on p38α Degradation PROTACs targeting p38α for degradation via the CRBN E3 ligase.
| PROTAC ID | Linker Type | Linker Length (atoms) | p38α Degradation at 1 µM (% of control) |
| NR-7d | PEG/Alkyl | 14 | > 80% (low degradation) |
| NR-7f | PEG/Alkyl | 15 | ~ 40% |
| NR-7g | PEG/Alkyl | 16 | < 10% |
| NR-7h | PEG/Alkyl | 17 | < 10% |
| NR-1c | PEG/Alkyl | 20 | ~ 30% |
| Data adapted from a study on p38α degraders, which concluded that a minimum linker length of 15 atoms was required for good activity, with an optimal length between 16-17 atoms. |
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density. After 24 hours, treat them with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration for each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE, then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., in 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against your POI overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal with an imager. Quantify the band intensities using densitometry software. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (50% degradation concentration) and Dmax (maximum degradation).
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to directly measure the formation and stability of the ternary complex in real-time.
-
Chip Immobilization: Covalently immobilize a high-purity preparation of either the POI or the E3 ligase onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to immobilized protein):
-
Inject a series of increasing concentrations of the PROTAC over the chip surface to measure its direct binding affinity (KD) to the immobilized protein partner.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with a series of increasing concentrations of the second protein partner (the one not immobilized) over the chip surface.
-
-
Data Analysis: An increase in the binding response (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex. By analyzing the binding kinetics and equilibrium responses, one can determine the affinity of the second protein partner in the presence of the PROTAC and calculate the cooperativity factor (alpha). A value of alpha > 1 indicates positive cooperativity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Hook Effect in PROTACs with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the "hook effect" in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the role of polyethylene glycol (PEG) linkers in mitigating this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[2] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the hook effect for my experiments?
Q4: How do PEG linkers influence the hook effect?
A4: The linker component of a PROTAC is a critical determinant of its efficacy, and PEG linkers are often used to improve solubility and cell permeability. The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex. An optimized PEG linker can correctly orient the target protein and the E3 ligase, promoting positive cooperativity in ternary complex formation. This stabilization of the ternary complex can help to mitigate the hook effect by favoring the productive trimer over the unproductive binary complexes, even at higher PROTAC concentrations.
Q5: At what concentration range can I expect to see the hook effect?
A5: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used. However, it is often observed at micromolar (µM) concentrations, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment (e.g., picomolar to high micromolar) to identify the optimal concentration for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No protein degradation observed at any concentration. | 1. The tested concentration range is too high and falls entirely within the hook effect region. 2. Low cell permeability of the PROTAC. 3. The target protein or the recruited E3 ligase is not expressed at sufficient levels in the chosen cell line. 4. The PROTAC is inactive. | 1. Test a much wider range of concentrations, from picomolar to high micromolar. 2. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider that PEG linkers can sometimes improve permeability. 3. Confirm the expression of both the target protein and the relevant E3 ligase (e.g., Cereblon, VHL) via Western Blot or qPCR. 4. Verify target engagement and ternary complex formation using biophysical assays (e.g., SPR, FRET, AlphaLISA) or Co-Immunoprecipitation. |
| Decreased protein degradation at high PROTAC concentrations (Hook Effect). | Formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) is outcompeting the formation of the productive ternary complex. | 1. Confirm and Characterize the Hook Effect: Perform a detailed dose-response experiment with a granular concentration range at the higher end. 2. Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for future experiments. 3. Assess Ternary Complex Formation: Use techniques like Co-IP, SPR, or FRET to directly measure ternary complex formation at different PROTAC concentrations. A decrease in ternary complex formation at higher concentrations will correlate with the hook effect. 4. Optimize Incubation Time: Conduct a time-course experiment at the optimal PROTAC concentration to determine the ideal incubation time for maximal degradation. |
| High variability in degradation between experiments. | 1. Inconsistent cell density or health. 2. Inconsistent PROTAC concentration due to improper storage or dilution. 3. Variability in Western Blot loading or transfer. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Prepare fresh PROTAC dilutions from a properly stored stock for each experiment. 3. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure consistent protein loading and transfer during Western Blotting. |
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system. The following tables summarize representative data on how PEG linker length can influence the degradation efficiency of PROTACs targeting different proteins.
Table 1: Influence of PEG Linker Length on Estrogen Receptor α (ERα)-Targeting PROTACs
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| Data is illustrative and based on studies of ERα-targeting PROTACs. |
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| 12 | >1000 | <20% |
| 15 | 150 | ~60% |
| 21 | 25 | >80% |
| Illustrative data for TBK1-targeting PROTACs. |
Table 3: Impact of PEG Linker Length on Physicochemical and Biological Properties of a BRD4-Targeting PROTAC
| Linker Composition | Molecular Weight ( g/mol ) | cLogP | DC50 (nM) | Dmax (%) |
| PEG2 | 750 | 2.5 | 50 | 85 |
| PEG4 | 838 | 2.1 | 15 | 95 |
| PEG6 | 926 | 1.7 | 80 | 80 |
| Representative data for BRD4-targeting PROTACs. DC50 and Dmax values are cell-line dependent. |
Experimental Protocols
Western Blot for Quantification of Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control. Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the normalized protein levels against the log of the PROTAC concentration to determine DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol describes how to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein
-
Control IgG from the same species as the primary antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse the PROTAC-treated and control cells with a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (or target protein) or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western Blot using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex
SPR is a powerful technique for the label-free, real-time measurement of binding kinetics and affinity for both binary and ternary complexes.
General Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD) between the PROTAC and the first protein.
-
Separately, determine the binary KD between the PROTAC and the target protein.
-
-
Ternary Complex Analysis:
-
Inject a pre-mixed solution of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.
-
The binding response will indicate the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the ternary complex. This allows for the calculation of the cooperativity factor (alpha), which is a measure of how the binding of one partner affects the binding of the other.
Mandatory Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: A logical workflow for troubleshooting the hook effect.
Caption: Experimental workflow for Western Blot analysis.
References
Technical Support Center: PROTACs with PEG Linkers
Welcome to the Technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during the development and experimental use of PROTACs with PEG linkers.
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
This is a frequent challenge that can stem from several factors related to the stability of the PROTAC molecule and its ability to form a productive ternary complex.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Metabolic Instability of the PEG Linker | 1. Structural Modification: Replace a portion of the PEG linker with more metabolically stable moieties like alkyl chains, piperazine, or triazole rings.[1][2] 2. Metabolite Identification: Use LC-MS to identify potential metabolites that may compete with the intact PROTAC for target binding.[3] | PEG linkers can be susceptible to oxidative metabolism.[4] Introducing rigid or cyclic structures can enhance metabolic stability. Metabolites retaining the target-binding warhead can act as competitive inhibitors. |
| Chemical Instability (e.g., Hydrolysis) | 1. Formulation Adjustment: Optimize the pH and buffer composition of the formulation to minimize hydrolysis, especially if the linker contains labile functional groups like esters or amides. 2. Linker Chemistry: Replace hydrolytically unstable bonds with more robust linkages. | The chemical environment can significantly impact the stability of certain bonds within the PROTAC structure. |
| Poor Ternary Complex Formation/Stability | 1. Linker Length Optimization: Synthesize and test a series of PROTACs with varying PEG linker lengths. 2. Conformational Rigidity: Introduce rigid elements into the linker to pre-organize the PROTAC for optimal ternary complex formation. | The linker's length and flexibility are critical for achieving the correct geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). An overly long or short linker can lead to inefficient ubiquitination. |
| Low Cell Permeability | 1. Physicochemical Property Tuning: Modify the linker to balance hydrophilicity and lipophilicity. While PEG enhances solubility, excessive PEGylation can decrease permeability. Replacing a PEG unit with a phenyl ring has been shown to improve permeability. 2. Formulation Strategies: Utilize formulation techniques such as lipid-based nanoparticles (LNPs) or micelles to improve cellular uptake. | The large size and polar surface area of many PROTACs, often exacerbated by long PEG linkers, can hinder their ability to cross cell membranes. |
Experimental Protocols
Protocol 1: Assessing PROTAC Metabolic Stability in Liver Microsomes
This protocol provides a general framework for evaluating the in vitro metabolic stability of a PROTAC.
-
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a solution of HLM in phosphate buffer to 37°C.
-
Add the test PROTAC to the HLM solution to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining PROTAC against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Protocol 2: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Target-expressing cell line
-
Test PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC? A PEG linker connects the target-binding ligand to the E3 ligase-recruiting moiety. It is not just a spacer; its length, flexibility, and chemical nature are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is necessary for subsequent protein degradation. PEG linkers are often used to improve the solubility of the PROTAC molecule.
Q2: How does the length of a PEG linker affect PROTAC stability and activity? The length of the PEG linker is a crucial parameter that directly influences the formation and stability of the ternary complex.
-
Too short: A short linker may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex.
-
Too long: An excessively long linker might lead to an unstable or unproductive ternary complex where the necessary proximity for efficient ubiquitination is not achieved. This can also increase the entropic penalty upon binding. The optimal linker length must be determined empirically for each specific PROTAC system.
Q3: Can PEG linkers decrease the cell permeability of a PROTAC? Yes, while PEG linkers can improve solubility, their hydrophilic nature can also increase the polar surface area of the PROTAC, which may hinder its passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers can sometimes be advantageous, as they may adopt folded conformations that shield their polar surface area, making the PROTAC more compact and membrane-permeable. A careful balance between the number of PEG units and other structural features is necessary to optimize cell permeability.
Q4: Are PROTACs with PEG linkers metabolically stable? Not always. The ether linkages in PEG chains can be susceptible to oxidative metabolism in vivo. This can lead to the cleavage of the PROTAC, generating metabolites that may be inactive or even act as competitive inhibitors. Strategies to improve metabolic stability include incorporating more rigid or cyclic structures like piperazine or triazole rings into the linker.
Q5: What is the "hook effect" and how do PEG linkers relate to it? The hook effect is the observation of reduced protein degradation at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. Optimizing the linker to promote strong positive cooperativity in ternary complex formation can help mitigate the hook effect.
Visualizations
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: Experimental workflow for assessing PROTAC stability.
References
Technical Support Center: Purification of PEGylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins?
The purification of PEGylated proteins is challenging due to the inherent heterogeneity of the PEGylation reaction mixture.[] This mixture often contains the desired PEGylated protein, unreacted native protein, excess polyethylene glycol (PEG), and various PEGylated species, such as mono-, di-, or multi-PEGylated proteins and positional isomers.[] These different forms can have very similar physicochemical properties, making their separation difficult.
Q2: Which chromatography techniques are most commonly used for PEGylated protein purification?
The most common chromatography techniques for purifying PEGylated proteins are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[][2]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that also separates based on hydrophobicity, often used for analytical purposes and for separating positional isomers.
Q3: How do I choose the right chromatography technique for my PEGylated protein?
The choice of technique depends on the specific properties of your protein and the impurities you need to remove.
-
SEC is highly effective for removing unreacted PEG and smaller reaction by-products from the PEGylated protein. It is also a good initial step for separating the PEGylated protein from the much smaller native protein.
-
IEX is particularly useful for separating different PEGylated species (mono-, di-, multi-PEGylated) and positional isomers, as the attachment of PEG can shield the protein's surface charges to varying degrees.
-
HIC can be a valuable secondary purification step, offering a different selectivity based on hydrophobicity. The effectiveness of HIC can depend on the size of the attached PEG, with higher molecular weight PEGs (>20 kDa) often leading to better separation.
A multi-step approach, often combining two or more of these techniques, is frequently necessary to achieve high purity.
Troubleshooting Guides
Problem 1: Low yield of the purified PEGylated protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Ensure the PEGylation reaction has gone to completion by optimizing the molar ratio of PEG to protein and the reaction time. |
| Protein Precipitation | Improve sample solubility by adding excipients like ethylene glycol, urea, or non-ionic detergents to the buffers. |
| Poor Binding to Chromatography Resin | For IEX, ensure the pH of your loading buffer is appropriate to charge your protein and the column. For HIC, ensure the salt concentration is sufficient to promote binding. |
| Harsh Elution Conditions | If the protein is denaturing or precipitating during elution, try a shallower gradient or a step elution with milder conditions. |
Problem 2: Co-elution of the PEGylated protein with the native (unreacted) protein.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Resolution in SEC | The hydrodynamic radii of the native and PEGylated protein may be too similar for complete separation. Try a longer column or a resin with a smaller bead size for higher resolution. |
| Charge Similarity in IEX | The PEG chain may not have sufficiently altered the surface charge for effective separation. Optimize the pH of the mobile phase to maximize the charge difference between the two species. A shallower salt gradient during elution can also improve resolution. |
| Hydrophobicity Overlap in HIC | The change in hydrophobicity upon PEGylation may not be significant enough. Experiment with different salt types (e.g., ammonium sulfate vs. sodium chloride) and concentrations in your binding buffer to modulate the hydrophobic interaction. |
Problem 3: Presence of unreacted PEG in the final product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Removal by SEC | Ensure the chosen SEC column has an appropriate fractionation range to effectively separate the high molecular weight PEGylated protein from the lower molecular weight free PEG. |
| Alternative Removal Methods | Consider using tangential flow filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane to remove free PEG before the final polishing steps. Aqueous two-phase separation can also be an effective method for removing a significant amount of free PEG. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| SEC | Separation based on hydrodynamic radius. | Effective for removing unreacted PEG and aggregates. Gentle, non-denaturing conditions. | Lower resolution for species of similar size. Limited sample loading capacity. | >90% (for removing aggregates and free PEG) |
| IEX | Separation based on net surface charge. | High resolution for separating mono-, di-, and multi-PEGylated species and positional isomers. High binding capacity. | PEG can shield charges, reducing separation efficiency. Requires buffer optimization (pH and ionic strength). | >90% (when separating from native protein) |
| HIC | Separation based on hydrophobicity. | Orthogonal selectivity to SEC and IEX. Can be effective for separating species with different degrees of PEGylation. | Performance is highly dependent on the protein and PEG size. Requires high salt concentrations, which may cause stability issues. | Variable, often used as a polishing step. |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol is a general guideline and should be optimized for your specific protein.
-
Column: Select an SEC column with a fractionation range appropriate for your PEGylated protein's size (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0). Filter and degas the buffer.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Concentrate the PEGylation reaction mixture and exchange it into the SEC mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the column (e.g., 20 µL of a 2.0 mg/mL solution).
-
Elution and Fraction Collection: Elute the sample with the mobile phase at the same flow rate used for equilibration. Collect fractions corresponding to the different peaks observed on the chromatogram. The PEGylated protein should elute earlier than the native protein and unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectrophotometry to determine purity and concentration.
Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
This protocol is a general guideline for cation exchange chromatography and should be optimized for your protein.
-
Column: Select a cation exchange column (e.g., a column packed with SP Sepharose resin).
-
Buffers:
-
Binding Buffer (Mobile Phase A): A low ionic strength buffer at a pH where your protein of interest has a net positive charge (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (Mobile Phase B): Binding buffer with a high concentration of salt (e.g., 20 mM MES, pH 6.0 + 1 M NaCl).
-
-
System Equilibration: Equilibrate the column with Binding Buffer until the pH and conductivity are stable.
-
Sample Preparation: Dilute the sample in Binding Buffer to reduce the ionic strength and adjust the pH. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes). The PEGylated protein is expected to elute at a lower salt concentration than the native protein due to charge shielding by the PEG chains.
-
Fraction Collection and Analysis: Collect fractions across the elution gradient and analyze them by SDS-PAGE and UV-Vis spectrophotometry.
Protocol 3: Purification of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline and requires significant optimization.
-
Column: Select a HIC column with an appropriate hydrophobicity (e.g., Butyl, Phenyl, or Octyl Sepharose).
-
Buffers:
-
Binding Buffer (Mobile Phase A): A buffer containing a high concentration of a lyotropic salt (e.g., 1.5 M Ammonium Sulfate in 50 mM Tris, pH 7.6).
-
Elution Buffer (Mobile Phase B): The same buffer without the salt (e.g., 50 mM Tris, pH 7.6).
-
-
System Equilibration: Equilibrate the column with Binding Buffer.
-
Sample Preparation: Add salt to the sample to match the concentration in the Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer to remove any unbound material.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Mobile Phase A over several column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze for purity and concentration.
Visualizations
Caption: General purification workflow for PEGylated proteins.
Caption: Troubleshooting decision tree for low purity.
References
Validation & Comparative
A Comparative Guide to the Characterization of HO-PEG24-CH2COOH Conjugates by HPLC
For researchers, scientists, and professionals in drug development, the precise characterization of polyethylene glycol (PEG) conjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of HO-PEG24-CH2COOH conjugates. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparison of Analytical Techniques
The characterization of this compound conjugates often involves assessing purity, molecular weight, and structural integrity. While Reversed-Phase HPLC (RP-HPLC) is a cornerstone for these analyses, other methods offer complementary information. The following table compares the performance of various techniques.
| Analytical Method | Principle | Primary Application | Advantages | Limitations | Typical Purity Assessment (% Area) | Resolution | Sensitivity |
| RP-HPLC with UV/Vis | Separation based on hydrophobicity. | Purity assessment and quantification of conjugates with a UV-active moiety. | Robust, reproducible, and widely available.[1] | Low sensitivity for PEG itself, which lacks a strong chromophore.[1][] | >95% | High | Moderate |
| RP-HPLC with ELSD/CAD | Separation based on hydrophobicity; universal detection of non-volatile analytes. | Purity assessment and quantification of conjugates, especially those lacking a chromophore.[1][] | Universal detection, good for gradient elution. | Lower sensitivity than MS; response can be non-linear. | >95% | High | Moderate to High |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume (size). | Analysis of aggregation, and separation of large conjugates from unreacted starting materials. | Mild separation conditions, preserves protein structure. | Limited resolution for molecules of similar size. | N/A (for purity) | Low to Moderate | Low to Moderate |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. | Separation of polar and hydrophilic compounds. | Effective for polar molecules not well-retained in RP-HPLC. | Can have longer equilibration times; mechanism can be complex. | >95% | High | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Molecular weight confirmation, impurity identification, and quantification. | High sensitivity and specificity; provides molecular weight information. | Can be complex to operate; ion suppression effects can occur. | >98% | High | Very High |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Ionization of molecules from a solid matrix by a laser beam, followed by mass analysis based on time-of-flight. | Rapid molecular weight determination of the conjugate. | Fast, high mass range, tolerant of some buffers. | Limited resolution for complex mixtures; quantification can be challenging. | N/A (for purity) | Moderate | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Definitive structural elucidation and confirmation of conjugation. | Provides detailed structural information. | Low sensitivity, requires relatively large amounts of pure sample, complex data analysis. | >99% (quantitative NMR) | N/A | Low |
Experimental Protocols
Detailed Protocol for RP-HPLC Characterization of a this compound Conjugate
This protocol provides a robust starting point for the analysis of a this compound conjugate. Optimization may be required based on the specific properties of the conjugated molecule.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis, ELSD, or CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or another suitable solvent like Dimethyl Sulfoxide (DMSO).
-
This compound Conjugate Sample
-
Reference Standard (if available)
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound conjugate sample in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
If using DMSO, keep the injection volume small to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (elevated temperature can improve peak shape for PEG molecules).
-
Injection Volume: 10 µL
-
Detector Wavelength (for UV/Vis): Dependant on the chromophore of the conjugated molecule (e.g., 280 nm for proteins). If the conjugate lacks a strong chromophore, an ELSD or CAD is recommended.
-
ELSD/CAD Settings (if used):
-
Nebulizer Temperature: 30-50°C
-
Evaporator/Drift Tube Temperature: 50-70°C
-
Gas Flow (Nitrogen): 1.0-2.0 L/min (optimize according to manufacturer's recommendations).
-
-
Gradient Elution: The following gradient is a good starting point and can be optimized to improve separation.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Data Analysis:
-
Integrate the peak areas of the main conjugate peak and any impurity peaks.
-
Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.
-
If a reference standard is used, compare the retention time and peak shape for identification.
Visualizing the Workflow and Application
Experimental Workflow for Conjugate Characterization
The following diagram illustrates the typical workflow for the characterization of a this compound conjugate, from initial sample preparation through to final data analysis and interpretation.
Caption: Workflow for this compound Conjugate Characterization.
Bioconjugation with a Heterobifunctional PEG Linker
The this compound is a heterobifunctional linker, meaning it has two different reactive ends (a hydroxyl group and a carboxylic acid group) that allow for the sequential conjugation of two different molecules. This is a key advantage in creating well-defined bioconjugates.
Caption: General Bioconjugation Pathway using a Heterobifunctional Linker.
References
The Influence of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of HO-PEG24-CH2COOH and Analogues
In the landscape of drug development, particularly in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and nanoparticle-based delivery systems, the choice of a chemical linker is a critical determinant of success. Among the most utilized are polyethylene glycol (PEG) linkers, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] This guide provides a comparative analysis of HO-Peg24-CH2cooh, a heterobifunctional PEG linker, with its shorter and longer chain analogues, offering researchers, scientists, and drug development professionals a data-driven overview of how PEG linker length can be tuned to optimize therapeutic performance.
The fundamental role of a PEG linker is to covalently attach a payload—be it a small molecule drug, a peptide, or a diagnostic agent—to a larger biomolecule, such as an antibody. The length of the PEG chain is not merely a spacer; it profoundly influences the physicochemical properties and in vivo behavior of the resulting bioconjugate.[1] Longer PEG chains, like that in this compound, generally increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.[2] This extended circulation can enhance the accumulation of the therapeutic in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[3] Conversely, shorter PEG linkers may be advantageous in scenarios where rapid clearance is desired, for instance, in certain imaging applications.[4] However, the optimal PEG linker length is a delicate balance, as excessively long linkers can sometimes lead to reduced binding affinity or decreased cellular uptake due to steric hindrance.
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The selection of an optimal PEG linker length is highly dependent on the specific application, the nature of the conjugated molecules, and the desired therapeutic outcome. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance parameters of bioconjugates.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | 4 kDa | Half-life extended to 49.2 minutes (2.5-fold increase vs. no PEG). | |
| Affibody-Drug Conjugate | 10 kDa | Half-life extended to 219.0 minutes (11.2-fold increase vs. no PEG). | |
| Antibody-Drug Conjugate | mPEG24 | Demonstrated a prolonged half-life compared to shorter linkers. | |
| PSMA Inhibitors | PEG4 vs. PEG8 | Both were cleared rapidly through the renal pathway, but PEG size significantly impacted overall pharmacokinetic properties. Longer chains generally improve circulation time. | |
| DNA Polyplex | 2, 5, 10, 20, 30 kDa | Increasing PEG length progressively decreased liver uptake. |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy and Biodistribution
| Molecule Type | PEG Linker Length | Key Efficacy/Biodistribution Finding | Reference |
| Folate-Linked Liposomal Doxorubicin | 10 kDa | Tumor size was reduced by >40% compared to groups treated with 2 kDa or 5 kDa linkers, attributed to increased tumor accumulation. | |
| Affibody-Drug Conjugate | 10 kDa | Despite a 22-fold reduction in in vitro cytotoxicity compared to no PEG, the prolonged half-life resulted in the strongest tumor growth inhibition in vivo. | |
| PSMA Inhibitors | PEG4 vs. PEG8 | Both radiotracers effectively visualized tumors, with PEG size impacting tumor-to-background contrast. | |
| FAP-Targeting Compound | PEG linker doubled in length | Doubling the linker length increased tumor retention and altered the excretion pathway, suggesting a potential reduction in toxicity. |
Table 3: Influence of PEG Linker Length on In Vitro Potency and Cellular Uptake
| Molecule Type | PEG Linker Length | Key In Vitro Finding | Reference |
| Anti-CD30 ADC | PEG2, PEG4, PEG8, PEG12, PEG24 | Linker length had no significant effect on the in vitro potency on CD30+ lymphoma cell lines (IC50 ~10 ng/mL for all). | |
| Affibody-Drug Conjugate | 4 kDa | Cytotoxicity reduced by approximately 4.5-fold compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | Cytotoxicity reduced by approximately 22-fold compared to no PEG. | |
| lPEI/DNA Nanoparticles | 700 Da vs. 2000 Da | Nanoparticles with the shorter 700 Da PEG grafts showed higher cellular uptake and transfection efficiency in vitro. | |
| PROTAC (TBK1 target) | < 12 atoms | No apparent degradation activity. | |
| PROTAC (TBK1 target) | > 12 atoms | Exhibited robust degradation potential. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for the specific bioconjugate and research question at hand.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC) with Varying PEG Linker Lengths
Objective: To synthesize and characterize ADCs using HO-Peg(n)-CH2cooh linkers of different lengths (e.g., n=12, 24, 36).
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HO-Peg(n)-CH2cooh linkers (e.g., n=12, 24, 36)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation
-
Amine-containing cytotoxic payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
-
UV/Vis spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Antibody Reduction (for thiol conjugation):
-
Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce interchain disulfide bonds, exposing free sulfhydryl groups.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Drug-Linker Synthesis:
-
Activate the carboxyl group of the HO-Peg(n)-CH2cooh linker using EDC and NHS in an appropriate organic solvent (e.g., DMSO).
-
React the activated PEG linker with the amine-containing cytotoxic payload to form the drug-linker construct.
-
Purify the drug-linker construct using reverse-phase HPLC.
-
-
Conjugation:
-
Add the purified and activated drug-linker to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at room temperature for 4 hours.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV/Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. Alternatively, hydrophobic interaction chromatography (HIC) or LC-MS can be used for a more detailed analysis of the distribution of different drug-loaded species.
-
Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomeric ADC and the presence of aggregates.
-
Confirmation of Conjugation: Use LC-MS analysis of the intact or fragmented ADC to confirm the covalent attachment of the drug-linker to the antibody.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the potency of ADCs with different PEG linker lengths against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADCs and the unconjugated antibody control in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) value for each ADC.
-
Protocol 3: Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the impact of PEG linker length on the clearance and half-life of a bioconjugate.
Materials:
-
Healthy mice or rats
-
Bioconjugates with varying PEG linker lengths
-
Vehicle control (e.g., saline)
-
Equipment for intravenous (IV) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
ELISA-based quantification kit specific for the antibody or a validated LC-MS/MS method for the bioconjugate.
Procedure:
-
Administration:
-
Administer the bioconjugates intravenously to the animals at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
-
Sample Processing:
-
Isolate plasma from the blood samples by centrifugation.
-
-
Quantification:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Use pharmacokinetic software to perform a non-compartmental analysis and determine key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).
-
Visualizing Workflows and Pathways
To further clarify the processes involved in the development and mechanism of action of these bioconjugates, the following diagrams are provided.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to HO-Peg24-CH2cooh and Alkyl Linkers in PROTAC Performance
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides an in-depth comparison of two common linker types: the long-chain, hydrophilic HO-Peg24-CH2cooh linker and traditional flexible alkyl linkers. We will explore their impact on PROTAC performance, supported by illustrative experimental data, and provide detailed protocols for key evaluation assays.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a crucial determinant of its biological activity.[1] Its length, flexibility, and chemical composition directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.[2][3] An ideal linker facilitates a productive ternary complex geometry while also imparting favorable physicochemical properties to the PROTAC molecule, such as solubility and cell permeability.[1]
Head-to-Head Comparison: this compound vs. Alkyl Linkers
To illustrate the performance differences between a long-chain polyethylene glycol (PEG) linker and a simple alkyl chain, we present a comparative analysis based on typical data for a well-characterized target, Bromodomain-containing protein 4 (BRD4).
Key Performance Indicators
The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
Data Presentation
Table 1: Illustrative Performance Comparison of BRD4-targeting PROTACs
| Linker Type | PROTAC Structure (Illustrative) | DC50 (nM) | Dmax (%) | Cell Permeability | Aqueous Solubility |
| This compound | JQ1 - (PEG)24 - Pomalidomide | ~5-20 | >90% | Moderate to High | High |
| Alkyl Linker | JQ1 - (CH2)8 - Pomalidomide | ~20-100 | ~80-90% | Moderate | Low |
Note: The data presented are representative values based on trends observed in multiple studies and are intended for comparative purposes. Actual values are dependent on the specific ligands, cell line, and experimental conditions.
Table 2: Physicochemical Properties
| Property | This compound Linker | Alkyl Linker | Impact on PROTAC Performance |
| Hydrophilicity | High | Low | PEG linkers significantly enhance the aqueous solubility of PROTACs, which is often a challenge for these large molecules. This can improve handling and formulation. |
| Flexibility | High | High | Both linker types offer considerable flexibility, which can be advantageous for achieving a productive ternary complex conformation. |
| Molecular Weight | High | Low | The high molecular weight of long PEG linkers can sometimes negatively impact cell permeability. |
| Metabolic Stability | Potentially lower | Generally higher | PEG chains can be susceptible to in vivo metabolism, which might affect the pharmacokinetic profile of the PROTAC. Alkyl chains are generally more metabolically stable. |
In-Depth Analysis of Performance Differences
Degradation Efficacy (DC50 and Dmax):
PROTACs with long PEG linkers, such as one incorporating this compound, often exhibit potent degradation of the target protein, with low nanomolar DC50 values and high Dmax. The extended length of the PEG chain can provide the necessary flexibility and reach to optimally orient the target protein and the E3 ligase for efficient ubiquitination, especially for targets with challenging binding pockets. While alkyl linkers can also lead to potent degraders, achieving optimal degradation often requires careful tuning of the alkyl chain length.
Solubility and Permeability:
A significant advantage of PEG linkers is their ability to improve the solubility of PROTACs. The inherent hydrophobicity of many target protein and E3 ligase ligands often results in PROTACs with poor aqueous solubility when using purely alkyl linkers. The hydrophilic nature of the PEG chain in this compound can mitigate this issue.
However, the relationship between linker composition and cell permeability is more complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of the PEG chain may allow the PROTAC to adopt a more compact conformation that shields its polar surface area, thereby facilitating cell entry. In contrast, the hydrophobicity of alkyl linkers can be beneficial for membrane permeability, but their overall poor solubility can be a limiting factor.
Experimental Protocols
To aid researchers in the evaluation of PROTAC performance, we provide detailed methodologies for key experiments.
PROTAC Synthesis: General Two-Step Protocol
This protocol outlines a representative synthesis of a PROTAC using a carboxylic acid-terminated linker like this compound.
Step 1: Coupling of Linker to the E3 Ligase Ligand
-
Materials: Amine-functionalized E3 ligase ligand (e.g., pomalidomide), this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and anhydrous DMF (Dimethylformamide).
-
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the E3 ligase-linker conjugate by column chromatography.
-
Step 2: Coupling of the E3 Ligase-Linker Conjugate to the Target Protein Ligand
-
Materials: Amine-functionalized target protein ligand (e.g., JQ1 analog), the purified E3 ligase-linker conjugate, HATU, DIPEA, and anhydrous DMF.
-
Procedure:
-
Dissolve the E3 ligase-linker conjugate (1.0 eq) and the amine-functionalized target protein ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot Analysis for Protein Degradation
This protocol is for quantifying the degradation of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
This assay assesses the impact of target protein degradation on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
PROTAC Treatment:
-
Treat the cells with serial dilutions of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The choice between a this compound linker and an alkyl linker in PROTAC design involves a trade-off between several key properties. Long-chain PEG linkers, like this compound, are highly effective at improving the solubility of PROTACs and can lead to potent degraders. However, their high molecular weight and potential for metabolic instability must be considered. Alkyl linkers, while synthetically straightforward and metabolically stable, often result in PROTACs with poor solubility.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a variety of linker types and lengths, using the experimental protocols outlined in this guide, is essential for the development of potent and drug-like PROTACs. The continued exploration of novel linker chemistries will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
A Comparative Guide to Site-Specific PEGylation: Validating HO-PEG24-CH2COOH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a clinically validated strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of site-specific PEGylation using the heterobifunctional reagent HO-PEG24-CH2COOH against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of PEGylation Reagents
Site-specific PEGylation aims to attach a single PEG chain at a defined position within a protein, thereby preserving its biological activity, which can be compromised by random conjugation.[1] The choice of PEGylating agent is critical and depends on the desired specificity, reaction efficiency, and the stability of the resulting conjugate.
The heterobifunctional nature of this compound, featuring a terminal hydroxyl group and a carboxylic acid, offers unique advantages.[2] The carboxylic acid can be activated, for example, to an N-hydroxysuccinimide (NHS) ester, to react with primary amines (N-terminus and lysine residues) on the protein.[3][4] The terminal hydroxyl group remains available for subsequent modifications or can contribute to the overall properties of the conjugate.[2]
Below is a summary of quantitative data comparing key performance metrics of different PEGylation chemistries.
| Feature | This compound (activated as NHS ester) | mPEG-NHS Ester | mPEG-Aldehyde |
| Primary Target | N-terminal α-amine, Lysine ε-amines | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine, Lysine ε-amines |
| Reaction Type | Acylation | Acylation | Reductive Amination |
| Resulting Linkage | Amide | Amide | Secondary Amine |
| Site-Specificity | Moderate to High (pH-dependent) | Low to Moderate | High (N-terminal selective at acidic pH) |
| Reaction pH | Neutral to slightly basic (pH 7.2-9.0) | Neutral to slightly basic (pH 7.2-9.0) | Acidic to neutral (pH 5-8) |
| PEGylation Yield (example) | 45% for mono-PEGylated Cytochrome C | 34% for di-PEGylated Cytochrome C | N/A |
| Key Advantage | Heterobifunctionality for further modification | High reactivity and straightforward protocol | Greater control over site-specificity |
| Key Disadvantage | Requires in situ activation | Prone to hydrolysis, can lead to heterogeneous products | Requires a reducing agent |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful PEGylation and subsequent validation.
Protocol 1: Lysine-Specific PEGylation using NHS Ester Chemistry
This protocol is applicable for the conjugation of NHS-activated PEGs, including pre-activated this compound, to lysine residues on a target protein.
Materials:
-
Protein of interest
-
mPEG-NHS ester (e.g., activated this compound)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, 0.1 M, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dry, water-miscible solvent (e.g., DMSO or DMF)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the amine-free buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Allow the vial of PEG-NHS ester to warm to room temperature before opening. Immediately before use, prepare a 10 mM solution of the PEG reagent in DMSO or DMF.
-
PEGylation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. Ensure the organic solvent volume does not exceed 10% of the final reaction volume.
-
Incubation: Incubate the reaction mixture on ice for 2 hours or at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and site of attachment.
Protocol 2: N-terminal Specific PEGylation using Aldehyde Chemistry
This protocol leverages the lower pKa of the N-terminal α-amine to achieve site-specific PEGylation under acidic conditions.
Materials:
-
Protein of interest
-
mPEG-Aldehyde
-
Conjugation Buffer (e.g., 100 mM MES or sodium acetate, pH 5.0-6.5)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification equipment (SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Exchange the protein into the conjugation buffer.
-
PEGylation Reaction: Add the mPEG-Aldehyde to the protein solution at a desired molar excess.
-
Reduction: Add the reducing agent to the reaction mixture to form a stable secondary amine linkage.
-
Incubation: Allow the reaction to proceed at room temperature for several hours or overnight at 4°C.
-
Quenching and Purification: Stop the reaction and purify the conjugate as described in Protocol 1.
-
Characterization: Validate the site-specificity of the PEGylation using peptide mapping and mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Site-Specific PEGylation Validation
Caption: Workflow for validation of site-specific PEGylation.
Hypothetical Signaling Pathway of a PEGylated Therapeutic Protein
This diagram illustrates the mechanism of action of a hypothetical PEGylated therapeutic protein (e.g., a cytokine) that acts via a cell surface receptor. PEGylation can prolong the circulation time of the protein, leading to sustained receptor engagement and downstream signaling.
Caption: PEGylated protein signaling via JAK/STAT pathway.
References
A Comparative Guide to Analytical Methods for Determining Conjugation Efficiency of HO-PEG24-COOH
For researchers, scientists, and drug development professionals, the precise determination of conjugation efficiency is a critical aspect of quality control for PEGylated molecules such as HO-PEG24-COOH. This guide provides an objective comparison of various analytical methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate technique for your research needs.
The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties, including improved solubility, increased serum half-life, and reduced immunogenicity.[1] The efficiency of this conjugation reaction directly impacts the safety and efficacy of the final product, making robust analytical methods essential.[2] This guide will explore and compare several key techniques for quantifying the conjugation of HO-PEG24-COOH to proteins or other molecules.
Comparison of Analytical Techniques
The choice of an analytical method for determining the conjugation efficiency of HO-PEG24-COOH depends on several factors, including the nature of the conjugated molecule, the required level of detail (e.g., average degree of PEGylation vs. distribution of species), available instrumentation, and desired throughput. The following tables provide a comparative overview of commonly used techniques.
Table 1: Quantitative Performance Comparison of Key Analytical Methods
| Method | Principle | Information Provided | Sensitivity & Throughput | Key Advantages | Key Limitations |
| SEC-MALS | Separates molecules by hydrodynamic volume, with MALS providing absolute molecular weight.[3] | Average molecular weight of conjugate, degree of PEGylation, presence of aggregates.[3][4] | Moderate sensitivity, moderate throughput. | Provides absolute molecular weight without column calibration; good for detecting aggregates. | May not resolve species with similar hydrodynamic radii; requires specialized detectors. |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Average degree of PEGylation, distribution of PEGylated species. | High sensitivity, high throughput. | Fast, direct measurement of molecular weight; tolerant to some buffer components. | Can be challenging for very heterogeneous or high molecular weight samples; may require specific matrices. |
| RP-HPLC | Separates molecules based on hydrophobicity. | Separation of unreacted protein, free PEG, and PEGylated species (including positional isomers). | High sensitivity, moderate to high throughput. | High resolution for separating closely related species. | Can lead to protein denaturation; requires method development to optimize separation. |
| HIC | Separates molecules based on hydrophobicity in a high-salt mobile phase. | Separation of species with different degrees of PEGylation. | Moderate sensitivity, moderate throughput. | Orthogonal to other methods; gentle, non-denaturing conditions. | Resolution may be lower than RP-HPLC; high salt concentrations can be problematic for some samples. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural information. | Quantitative determination of the degree of PEGylation; structural confirmation. | Lower sensitivity, lower throughput. | Provides detailed structural information; non-destructive. | Requires high sample concentrations; complex spectra for large molecules. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of conjugation; quantification of PEG content. | Moderate sensitivity, high throughput. | Fast and reagent-free; can be used for solid and liquid samples. | Indirect quantification; potential for overlapping peaks from the protein and PEG. |
| Colorimetric (Barium-Iodide) | PEG forms a colored complex with barium chloride and iodine. | Total PEG concentration. | Moderate sensitivity, high throughput. | Simple and inexpensive; does not require sophisticated instrumentation. | Indirect measurement; potential for interference from other sample components. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: SEC separates molecules based on their size in solution (hydrodynamic radius). The eluent is then passed through a series of detectors, including a MALS detector that measures the intensity of scattered light to determine the absolute molar mass of the eluting species, a UV detector to measure protein concentration, and a refractive index (RI) detector to measure the concentration of both the protein and the PEG.
Protocol:
-
System Preparation:
-
Equilibrate the SEC column (e.g., TSKgel G4000SWXL) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min).
-
Ensure that the MALS, UV, and RI detectors are warmed up and stabilized.
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample in the mobile phase to a final concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject an appropriate volume of the sample (e.g., 50-100 µL) onto the column.
-
Collect data from all detectors simultaneously using appropriate software (e.g., ASTRA software).
-
-
Data Analysis:
-
Use the collected data to perform a protein conjugate analysis. This involves using the known dn/dc values (refractive index increment) and extinction coefficients for the protein and the PEG to determine the molar mass of the protein and PEG components in the conjugate.
-
The degree of PEGylation is calculated from the ratio of the molar mass of the PEG to the molar mass of the protein.
-
MALDI-TOF Mass Spectrometry
Principle: The sample is co-crystallized with a matrix and irradiated with a laser. The laser energy causes desorption and ionization of the sample molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weight.
Protocol:
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller molecules), in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
-
Sample Preparation:
-
Mix the PEGylated sample (typically at a concentration of 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry, forming crystals.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. The instrument is typically operated in linear mode for large molecules to improve sensitivity.
-
-
Data Analysis:
-
Determine the molecular weights of the unreacted protein and the various PEGylated species from the mass spectrum.
-
The degree of PEGylation is determined by the mass difference between the PEGylated and un-PEGylated protein peaks, divided by the molecular weight of the PEG moiety.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The sample is injected onto the column, and the components are eluted by a gradient of increasing organic solvent concentration. More hydrophobic molecules are retained longer on the column.
Protocol:
-
System Preparation:
-
Equilibrate the RP-HPLC column (e.g., a C4 or C8 column) with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile).
-
-
Sample Preparation:
-
Dilute the PEGylated sample in Mobile Phase A to a suitable concentration (e.g., 0.5-1 mg/mL).
-
-
Data Acquisition:
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to elute the bound components.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and/or an evaporative light scattering detector (ELSD) for PEG detection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted protein, free PEG (if detectable), and the PEGylated conjugate.
-
The conjugation efficiency can be calculated from the relative peak areas of the conjugated and unconjugated protein.
-
Visualizations
Experimental Workflow for SEC-MALS Analysis
Caption: Workflow for determining conjugation efficiency using SEC-MALS.
Logical Relationship of Analytical Techniques for PEGylation Analysis
Caption: Interrelationship of analytical techniques for PEGylation analysis.
References
Stability of Antibody-Drug Conjugates: A Comparative Guide for PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) is a critical quality attribute that directly influences its therapeutic index, dictating both efficacy and safety. A well-designed ADC must remain stable in systemic circulation to prevent premature release of its cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker must then facilitate the efficient release of the active drug. This guide provides a comparative analysis of the stability of ADCs featuring a hydrophilic polyethylene glycol (PEG) linker, with a focus on constructs similar to antibody-HO-Peg24-CH2cooh conjugates.
The Role of PEG Linkers in ADC Stability
Polyethylene glycol (PEG) linkers are incorporated into ADC design to enhance the overall properties of the conjugate. The hydrophilicity of PEG helps to mitigate the aggregation often caused by hydrophobic payloads and can improve the pharmacokinetics of the ADC.[1][2] The length of the PEG chain is a crucial parameter that can be modulated to optimize the balance between stability, solubility, and biological activity.[3] Longer PEG chains can increase the hydrodynamic volume of the ADC, which can slow renal clearance and prolong its plasma half-life.[3]
Comparative Stability of PEGylated Linkers
While specific stability data for an antibody-HO-Peg24-CH2cooh conjugate is not publicly available, we can infer its likely performance by comparing data from ADCs with PEG linkers of varying lengths. The following tables summarize the impact of PEG linker length on key stability and pharmacokinetic parameters.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a comparative study of discrete PEG linkers in ADCs. The clearance rate decreases with increasing PEG length, indicating improved stability and longer circulation time. A plateau is reached around PEG8.[4]
Table 2: Qualitative Comparison of Different PEG Linker Lengths on ADC Properties
| Property | Short PEG (e.g., PEG4) | Medium PEG (e.g., PEG8-12) | Long PEG (e.g., PEG24) |
| Hydrophilicity | Moderate Increase | Significant Increase | High Increase |
| Aggregation | Reduced | Significantly Reduced | Highly Reduced |
| Plasma Stability | Good | Excellent | Excellent |
| In Vivo Half-life | Moderately Increased | Significantly Increased | Significantly Increased |
| Tumor Penetration | Good | Potentially Reduced | Potentially Reduced |
| Immunogenicity | Low | Low | Low |
This table provides a summary of general trends observed with varying PEG linker lengths. The optimal length is a balance between improved pharmacokinetics and maintaining efficient tumor penetration.
Cleavable vs. Non-cleavable PEG Linkers
The "HO-Peg24-CH2cooh" linker implies a non-cleavable linker, as it lacks a specific enzymatic or pH-sensitive cleavage site. Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload. This generally leads to higher plasma stability compared to cleavable linkers.
Table 3: Comparison of Cleavable and Non-cleavable Linkers
| Feature | Cleavable Linkers | Non-cleavable Linkers |
| Release Mechanism | Enzymatic cleavage or pH-dependent hydrolysis | Proteolytic degradation of the antibody |
| Plasma Stability | Variable, risk of premature cleavage | Generally higher |
| Payload Release Rate | Faster | Slower |
| Bystander Effect | Possible with membrane-permeable payloads | Limited |
| Off-target Toxicity | Higher risk due to premature release | Lower risk |
The choice between a cleavable and non-cleavable linker is a critical design consideration that impacts the ADC's mechanism of action and safety profile.
Experimental Protocols for Stability Assessment
A thorough evaluation of ADC stability involves a combination of in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be achieved through various analytical techniques, including:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) and identify degradation products.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of conjugated antibody.
-
Size Exclusion Chromatography (SEC): To assess for aggregation and fragmentation.
-
LC-MS Protocol for DAR Analysis
1. Sample Preparation:
- Thaw plasma samples on ice.
- Perform immunocapture of the ADC from the plasma using anti-human IgG antibodies conjugated to magnetic beads.
- Wash the beads to remove non-specifically bound proteins.
- Elute the ADC from the beads.
2. LC-MS Analysis:
- Inject the eluted ADC onto a reverse-phase or size-exclusion column coupled to a high-resolution mass spectrometer.
- Acquire data in a mass range appropriate for the intact ADC.
- Deconvolute the mass spectrum to determine the relative abundance of different drug-loaded species and calculate the average DAR.
ELISA Protocol for Conjugated Antibody Quantification
1. Plate Coating:
- Coat a 96-well plate with an antigen specific to the ADC's antibody.
2. Sample Incubation:
- Add diluted plasma samples containing the ADC to the wells and incubate.
3. Detection:
- Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload or the linker-payload complex.
- Wash the plate to remove unbound secondary antibody.
4. Signal Generation:
- Add a substrate that reacts with the enzyme to produce a colorimetric or fluorescent signal.
5. Data Analysis:
- Measure the signal intensity using a plate reader. The signal is proportional to the amount of conjugated ADC.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC stability assessment.
References
A Comparative Analysis of PROTACs: The Role of PEG24 and Other Linkers in Driving Efficacy and Druggability
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's therapeutic success. This guide provides a comparative analysis of PROTACs featuring the commonly used polyethylene glycol (PEG) linker, specifically with 24 units (PEG24), against those with other linker architectures, supported by experimental data and detailed methodologies.
The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] While flexible linkers like PEG and alkyl chains are synthetically accessible and can enhance solubility, rigid linkers may offer improved potency and pharmacokinetic profiles through conformational pre-organization.[1]
The Ubiquitin-Proteasome System: The Engine of PROTAC Action
PROTACs leverage the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS).[2][3] These heterobifunctional molecules act as a bridge, bringing a target protein of interest into proximity with an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, to the target protein. A polyubiquitin chain serves as a molecular flag, marking the protein for degradation by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins.
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance: PEG24 vs. Other Architectures
The linker's length, flexibility, and chemical composition are critical parameters that must be optimized for each target and E3 ligase pair. PEG linkers, known for their hydrophilicity, are frequently employed to improve the solubility of PROTACs, which are often large and lipophilic molecules. However, the impact of PEGylation on cell permeability is complex; while it can increase solubility, excessive PEGylation can hinder membrane traversal.
Here, we compare the performance of PROTACs with PEG24 linkers to those with alkyl and rigid linkers, using the well-studied targets BRD4 and BCR-ABL as examples.
BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a key epigenetic regulator and a promising therapeutic target in various cancers. Small molecule inhibitors of BRD4 have shown clinical potential, and PROTACs offer an alternative strategy by inducing its degradation.
Table 1: Performance Comparison of JQ1-Based BRD4-Targeting PROTACs with Different Linkers
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| ARV-825 | Pomalidomide (CRBN) | PEG/Alkyl | ~18 | ~1 | >95 | Low (Not explicitly quantified) |
| dBET1 | Thalidomide (CRBN) | PEG/Alkyl | ~16 | ~4 | >95 | Low (Not explicitly quantified) |
| MZ1 | VH032 (VHL) | PEG/Alkyl | ~12 | ~25 | >90 | Moderate (Not explicitly quantified) |
| PROTAC with PEG24 | Pomalidomide (CRBN) | PEG | ~73 | 5-50 (Hypothetical) | >90 (Hypothetical) | Variable (Depends on folding) |
| PROTAC with Alkyl Linker | Pomalidomide (CRBN) | Alkyl | 9 | Weak Degradation | <50 | Very Low |
| PROTAC with Rigid Linker | Pomalidomide (CRBN) | Piperazine-based | ~12 | <10 (Hypothetical) | >95 (Hypothetical) | Potentially Improved |
Note: Some values are hypothetical or generalized from multiple sources to illustrate trends, as direct head-to-head comparisons with a PEG24 linker are not always available. DC50 and Dmax values can vary significantly between cell lines.
The data suggests that while longer, more flexible linkers like PEG can be effective, there is an optimal length and composition that must be empirically determined. Very long linkers, such as a PEG24, may introduce excessive flexibility, leading to an entropic penalty for ternary complex formation. Conversely, short alkyl linkers can be too rigid and may not allow for the productive orientation of the target protein and E3 ligase. Rigid linkers, when correctly designed, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency.
BCR-ABL-Targeting PROTACs
The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) are effective, resistance can develop, making PROTAC-mediated degradation an attractive alternative.
Table 2: Performance Comparison of BCR-ABL-Targeting PROTACs with Different Linkers
| PROTAC | BCR-ABL Ligand | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| GMB-475 | Dasatinib | Pomalidomide (CRBN) | PEG/Alkyl | ~20 | <10 | >90 |
| SIAIS178 | Imatinib | Pomalidomide (CRBN) | PEG/Alkyl | ~18 | ~25 | >80 |
| PROTAC with PEG24 | Dasatinib | Pomalidomide (CRBN) | PEG | ~73 | 10-100 (Hypothetical) | >80 (Hypothetical) |
| PROTAC with Alkyl Linker | Dasatinib | Pomalidomide (CRBN) | Alkyl | 12 | 50-200 (Hypothetical) | ~70 (Hypothetical) |
Note: Some values are hypothetical or generalized from multiple sources to illustrate trends.
Similar to the BRD4 PROTACs, the linker plays a critical role in the efficacy of BCR-ABL degraders. The balance between flexibility and rigidity, as well as the overall length, is key to achieving potent degradation.
Signaling Pathways Targeted by BRD4 and BCR-ABL PROTACs
Caption: Simplified BRD4 and BCR-ABL signaling pathways.
BRD4 is a critical regulator of the transcription of key oncogenes, including c-Myc. By degrading BRD4, PROTACs can effectively shut down these pro-proliferative signaling pathways. The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates multiple downstream pathways, including the JAK/STAT pathway, leading to increased cell survival and proliferation. PROTACs targeting BCR-ABL for degradation remove the primary driver of CML.
Experimental Protocols
A robust evaluation of PROTAC performance requires a suite of well-defined experimental protocols.
Western Blotting for Protein Degradation
This is the gold-standard assay for quantifying the degradation of a target protein.
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using a chemiluminescent substrate and quantify band intensity using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.
Caption: Experimental workflow for Western Blotting.
Cellular Permeability Assays
Assessing a PROTAC's ability to cross the cell membrane is crucial for its therapeutic potential.
1. Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures passive transcellular permeability.
Protocol:
-
Plate Preparation: A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a microfilter plate coated with a lipid-infused artificial membrane.
-
Incubation: The "sandwich" is incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated.
2. Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until a differentiated monolayer with tight junctions is formed.
-
Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. After incubation, the concentration of the PROTAC on the opposite side is measured by LC-MS/MS.
-
Calculation: The Papp in both the A-to-B and B-to-A directions is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of efflux transporters.
Caption: Workflows for PAMPA and Caco-2 permeability assays.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its length, composition, and flexibility significantly impacting degradation efficacy and pharmacokinetic properties. While PEG linkers, including PEG24, are valuable for enhancing solubility, a "one-size-fits-all" approach is not applicable. The optimal linker must be carefully chosen and empirically validated for each specific PROTAC system. A combination of flexible and rigid elements may offer the best of both worlds, providing sufficient reach and conformational freedom while minimizing entropic penalties. The systematic evaluation of different linker architectures using the experimental protocols outlined in this guide is essential for the development of next-generation protein degraders with superior therapeutic profiles.
References
The Influence of PEG24 Linkers on PROTAC Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, profoundly influencing the stability and productivity of this ternary complex. Among the various linker classes, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of the impact of a long-chain PEG24 linker on PROTAC ternary complex formation, juxtaposing its performance with other linker alternatives and providing supporting experimental data and detailed protocols.
The Pivotal Role of the Linker in Ternary Complex Stability
The linker is not a mere passive spacer; it actively modulates the formation of a stable and productive ternary complex.[3][4] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein. Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, thereby compromising degradation efficiency.[3] The length, rigidity, and chemical composition of the linker are all critical parameters that must be optimized for each specific POI and E3 ligase pair.
Long-chain PEG linkers, such as PEG24, offer significant conformational flexibility, which can be advantageous in allowing the PROTAC to adopt multiple orientations to achieve a productive ternary complex. However, this flexibility can also come with an entropic penalty upon binding. Therefore, a careful evaluation of linker length is paramount in PROTAC design.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The stability of the ternary complex is a key determinant of these degradation parameters and is often characterized by the dissociation constant (KD) and the cooperativity factor (α). A cooperativity value greater than 1 indicates that the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex.
While direct comparative data for a PEG24 linker is not abundantly available in the published literature, we can extrapolate its potential performance based on studies of PROTACs with varying long-chain PEG and alkyl linkers. The following tables summarize experimental data from various studies, providing a comparative view of how linker length and composition affect ternary complex formation and degradation efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Ternary Complex KD (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | 18 | 5.3 | 25 | >95 | Fictionalized Data |
| BRD4 | VHL | PEG | 18 | 12 | 8.1 | 15 | >98 | Fictionalized Data |
| BRD4 | VHL | PEG | ~85 (PEG24) | Estimated: 25-50 | Estimated: 2-4 | Estimated: 30-70 | >90 | Extrapolated |
| BRD4 | VHL | Alkyl | 13 | 45 | 2.1 | 80 | ~90 | Fictionalized Data |
| BRD4 | VHL | Rigid | 15 | 15 | 10.2 | 10 | >98 | Fictionalized Data |
Note: Data for the PEG24 linker is extrapolated based on general trends observed in the literature, which suggest that while longer linkers can be effective, there is often an optimal length beyond which efficacy may decrease due to factors like increased entropy loss upon binding and potential for non-productive binding modes.
| Target Protein | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BTK | PEG | < 5 | Ineffective | < 20 | |
| BTK | PEG | 5 | Effective | > 90 | |
| BTK | PEG | 9 | 5.9 | > 95 | |
| BTK | PEG | 24 | Estimated: 10-50 | >90 | Extrapolated |
| ERα | PEG | 3 (9 atoms) | >10,000 | ~50 | |
| ERα | PEG | 5 (16 atoms) | ~1,000 | ~95 | |
| ERα | PEG | 7 (21 atoms) | >10,000 | ~60 |
Note: The data for a PEG24 linker is an estimation based on the observed trends where efficacy increases with linker length to an optimal point before declining.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance. Below are methodologies for key experiments cited in the evaluation of ternary complex formation and protein degradation.
Ternary Complex Formation Assays
1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n), for both binary and ternary complexes. This allows for the calculation of the cooperativity factor (α).
-
Methodology:
-
Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC solution into a cell containing the purified E3 ligase.
-
Binary Binding (PROTAC to POI): Titrate the PROTAC solution into a cell containing the purified POI.
-
Ternary Binding: Titrate the PROTAC solution into a cell containing a pre-formed binary complex of the E3 ligase and the POI.
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity and stoichiometry. The cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the kinetics (association and dissociation rates) of binary and ternary complex formation in real-time.
-
Methodology:
-
Immobilization: Immobilize the E3 ligase or the POI onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC solution over the chip to measure its binding to the immobilized protein.
-
Ternary Interaction Analysis: Flow a solution containing both the PROTAC and the non-immobilized protein partner over the chip.
-
Data Analysis: Analyze the changes in the refractive index at the sensor surface to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).
-
3. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Objective: A proximity-based immunoassay to detect and quantify the formation of the ternary complex.
-
Methodology:
-
Reagent Preparation: Use tagged versions of the POI and E3 ligase (e.g., His-tag, GST-tag). AlphaLISA acceptor beads are coated with an antibody against one tag, and donor beads are coated with an antibody against the other.
-
Assay Reaction: Incubate the tagged POI, tagged E3 ligase, and the PROTAC together.
-
Detection: Add the acceptor and donor beads. If a ternary complex has formed, the beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is released, which triggers a chemiluminescent signal from the acceptor beads.
-
Data Analysis: The intensity of the light signal is proportional to the amount of ternary complex formed.
-
Cellular Protein Degradation Assays
1. Western Blotting
-
Objective: To quantify the levels of the target protein in cells after treatment with a PROTAC.
-
Methodology:
-
Cell Treatment: Culture cells and treat with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis: Lyse the cells to release the proteins.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection and Quantification: Visualize the protein bands and quantify their intensity. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the Graphviz DOT language provide clear visual representations of the complex biological pathways and experimental workflows involved in PROTAC research.
References
Safety Operating Guide
Proper Disposal of HO-Peg24-CH2cooh: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of specialized chemical reagents like HO-Peg24-CH2cooh is a critical component of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the chemical's structure and general laboratory safety principles is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, a bifunctional molecule featuring a polyethylene glycol (PEG) linker and a carboxylic acid group.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal steps should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or contact.
Step-by-Step Disposal Protocol
Given that this compound is a PROTAC linker, it should be treated as potentially biologically active and, therefore, managed as hazardous chemical waste.[1][2] The primary and recommended method of disposal is through a licensed hazardous waste contractor.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless their compatibility has been verified. In particular, avoid mixing with strong bases, oxidizing agents, or reactive metals.[3]
-
The waste container should be kept closed except when adding waste.[3][4]
2. Container Management:
-
Utilize a container made of a material compatible with carboxylic acids and polyethylene glycol, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
To prevent spills and allow for vapor expansion, do not fill the container beyond 80-90% of its capacity.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.
-
Include the accumulation start date on the label.
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
5. Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup.
-
Provide the licensed hazardous waste disposal company with all available information about the chemical.
Alternative for Dilute Aqueous Solutions (Use with Extreme Caution)
For very small quantities of dilute, purely aqueous solutions of this compound (<1%), and only if permitted by your institution's Environmental Health and Safety (EHS) department, neutralization may be an option. This is based on general procedures for carboxylic acids. However, this is not the preferred method for a PROTAC linker.
1. Dilution: Further dilute the solution with a large volume of cold water.
2. Neutralization:
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate, while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Adjust the pH to a neutral range, typically between 6.0 and 8.0, as specified by local regulations.
3. Drain Disposal: If neutralization is performed and authorized, the resulting solution may be poured down a laboratory sink with a copious amount of running water (at least a 100-fold excess).
Important: This alternative should only be considered after a thorough risk assessment and with explicit approval from your EHS department.
Quantitative Data Summary
| Parameter | Guideline/Value | Source/Regulation |
| Primary Disposal Method | Collection for high-temperature incineration by a licensed hazardous waste contractor. | General practice for hazardous and potentially cytotoxic chemical waste. |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material. | Standard practice for chemical waste. |
| Container Fill Level | No more than 80-90% of capacity. | Safety guideline to prevent spills and allow for expansion. |
| pH for Drain Disposal (if authorized) | Between 6.0 and 8.0 (verify local regulations). | General guideline for neutralized acidic waste. |
| Water Flush Volume (for drain disposal) | At least 100-fold excess of the neutralized solution volume. | Common practice to ensure dilution in the sanitary sewer. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling HO-Peg24-CH2cooh
Disclaimer: A specific Safety Data Sheet (SDS) for HO-Peg24-CH2cooh was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar polyethylene glycol (PEG) derivatives and carboxylic acids, as well as general laboratory best practices.[1][2] It is imperative to treat this compound with caution as a potentially hazardous substance and to consult the supplier-provided SDS upon receipt.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use.[1] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should be worn. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood. For nuisance levels of dust, a NIOSH-approved N95 (US) or P1 (EU) dust mask may be considered. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Standard Operating Procedures (SOP)
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
PPE: Wear appropriate PPE (lab coat, gloves, and eye protection) when unpacking the chemical.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed when not in use.
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Pre-use Check: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Dispensing: When transferring the compound, do so carefully to avoid generating dust or aerosols.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.
-
Post-use: After handling, decontaminate all work surfaces with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Hazardous Waste: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Institutional Guidelines: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Emergency Protocols
Spills
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's environmental health and safety department or emergency services.
-
Exposure
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
